Kira6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQEAFAESMMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1589527-65-0 | |
| Record name | 3-(4-{8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl}naphthalen-1-yl)-1-[3-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Kira6 as an IRE1α RNase Attenuator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key sensor and effector of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Dysregulation of IRE1α signaling is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target. Kira6 is a potent and specific small molecule inhibitor of IRE1α. It acts as an ATP-competitive kinase inhibiting RNase attenuator (KIRA), allosterically inhibiting the RNase activity of IRE1α by preventing its oligomerization. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and a discussion of its therapeutic potential and off-target profile.
Introduction to the Unfolded Protein Response and IRE1α
The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To counteract this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis.[1][2]
The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6).[3][4] IRE1α is the most evolutionarily conserved of these sensors.[5] Upon ER stress, the ER luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its oligomerization and trans-autophosphorylation of its cytosolic kinase domain.[6][7] This phosphorylation event allosterically activates its C-terminal RNase domain.[8]
The activated IRE1α RNase has two main functions:
-
XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This frameshift results in the translation of a potent transcription factor, XBP1s, which upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.
-
Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs localized to the ER, a process known as RIDD.[4] This is thought to reduce the protein load on the ER but can also contribute to apoptosis.[9]
The dual nature of IRE1α signaling, promoting both cell survival and death, makes it a critical node in determining cell fate under ER stress.
This compound: A Potent IRE1α RNase Attenuator
This compound is an ATP-competitive IRE1α kinase inhibiting RNase attenuator (KIRA) that allosterically inhibits the RNase activity of IRE1α.[5][10] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the trans-autophosphorylation and subsequent oligomerization required for RNase activation.[10][11] This mechanism of action effectively attenuates the downstream signaling from IRE1α, including both XBP1 splicing and RIDD activity.
Quantitative Data on this compound Activity
The following tables summarize the currently available quantitative data on the biological activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| IRE1α Kinase | Cell-free kinase assay | 0.6 µM | [11][12] |
| IRE1α RNase (XBP1 cleavage) | In vitro cleavage assay | ~0.3 µM | [11] |
| IRE1α RNase (Ins2 cleavage) | In vitro cleavage assay | Lower than XBP1 cleavage | [11] |
| p38 Kinase | Cell-free kinase assay | ~1 µM | [10] |
| KIT Kinase | Direct binding assay (Kd) | 10.8 ± 2.9 µM | [13] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference(s) |
| INS-1 | IRE1α autophosphorylation | Inhibition | Dose-dependent | [12] |
| INS-1 | XBP1 mRNA splicing (Thapsigargin-induced) | Inhibition | Dose-dependent | [12] |
| HMC-1.1 (KIT-dependent) | Cell Viability | Compromised | Low nM range | [3] |
| HMC-1.1 | KIT phosphorylation | Reduction | 10-1000 nM | [3] |
| MM6 | Cys-LT Production (LPS/fMLP-induced) | IC50 = 89 nM | 89 nM | [10] |
| MM6 | Cys-LT Production (Thapsigargin-induced) | IC50 = 112 nM | 112 nM | [10] |
| A375 | CXCL8 Production (Methotrexate-induced) | Inhibition | 1 µM | [14] |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Condition | Dosing | Key Findings | Reference(s) |
| Rat Model | ER Stress-Induced Retinal Degeneration | 20 µg/ml (intravitreal) | Preserved photoreceptor functional viability | [5] |
| Akita Diabetic Mice | Type 1 Diabetes | 5 mg/kg (i.p.) | Preserved pancreatic β-cells, increased insulin, reduced hyperglycemia | [5] |
| BALB/c Mice | Pharmacokinetics | 10 mg/kg (i.p.) | Cmax: 3.3 µM, T1/2: 3.90 hours, AUC0-24h: 14.3 µM*h | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IRE1α In Vitro Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of IRE1α.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
This compound
-
ATP (γ-32P-ATP or ADP-Glo™ Kinase Assay kit from Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific IRE1α substrate)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a 96-well plate, add the recombinant IRE1α enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (containing a tracer amount of γ-32P-ATP or as per the ADP-Glo™ kit instructions).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent and kinase detection reagent.
-
Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
XBP1 Splicing Assay
This assay determines the effect of this compound on IRE1α-mediated splicing of XBP1 mRNA in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, INS-1)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for both unspliced and spliced forms of XBP1
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) to the cell culture medium and incubate for a further period (e.g., 4-8 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (26 bp difference).
-
Visualize the bands using a DNA stain and quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of spliced to unspliced XBP1 can be calculated to determine the extent of splicing inhibition by this compound.
Cell Viability Assay
This assay assesses the cytoprotective effect of this compound under ER stress conditions.
Materials:
-
Cell line of interest
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One Solution), or a reagent based on ATP content (CellTiter-Glo®))
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
After a short pre-incubation with this compound (e.g., 1 hour), add the ER stress-inducing agent to the wells.
-
Incubate the plate for a prolonged period (e.g., 24-72 hours) to allow for the induction of cell death.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and plot the results to determine the protective effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibition of Inositol-Requiring Enzyme 1α RNase Activity Protects Pancreatic Beta Cell and Improves Diabetic Condition in Insulin Mutation-Induced Diabetes [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the roles of CHOP-induced apoptosis in ER stress [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based this compound Inhibitor [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. biorxiv.org [biorxiv.org]
The Role of Kira6 in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). The accumulation of misfolded or unfolded proteins in the ER lumen triggers this adaptive response through three primary sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][2][3] IRE1α, the most conserved of these sensors, possesses both a kinase and an endoribonuclease (RNase) domain, making it a key regulator of the UPR.[4][5] Upon activation by ER stress, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[1][6][7]
Kira6 is a small molecule inhibitor that has garnered significant interest for its role in modulating the UPR. This technical guide provides an in-depth overview of this compound, its mechanism of action, its utility in studying the UPR, and detailed experimental protocols for its application.
This compound: Mechanism of Action and Specificity
This compound is characterized as a potent, ATP-competitive, and reversible inhibitor of the IRE1α kinase domain.[8][9] It is classified as a Type II kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of the kinase.[9] This allosteric inhibition of the kinase domain prevents the autophosphorylation and subsequent oligomerization of IRE1α, which in turn attenuates its RNase activity.[8][10] This ultimately leads to a reduction in XBP1 mRNA splicing.[10][11]
While initially considered a highly selective inhibitor of IRE1α, recent studies have revealed that this compound possesses a more promiscuous binding profile, interacting with various other kinases and nucleotide-binding proteins.[12][13][14] This is a critical consideration for researchers, and appropriate controls should be implemented to account for potential off-target effects. For instance, studies have shown that some of the anti-inflammatory effects of this compound are independent of IRE1α and may be mediated through targets like HSP60.[14][15] Furthermore, this compound has been shown to inhibit the tyrosine kinase KIT at nanomolar concentrations.[16][17]
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference(s) |
| IC50 (IRE1α Kinase Activity) | 0.6 µM (600 nM) | Cell-free | [4][8][9][10][18] |
| IC50 (XBP1 Splicing) | ~2 µM | INS-1 cells | [9] |
| IC50 (Ins1 mRNA Degradation) | 0.5 µM | INS-1 cells | [9] |
| Kd (KIT binding) | 10.8 µM | Direct binding assay | [16][18] |
Table 2: In Vivo Data and Pharmacokinetics of this compound
| Parameter | Value | Species/Model | Reference(s) |
| Dosage (Systemic) | 5 mg/kg | Akita diabetic mice | [8][18] |
| Dosage (Intraperitoneal) | 10 mg/kg | BALB/c mice | [10] |
| Cmax | 3.3 µM | BALB/c mice (10 mg/kg, i.p.) | [10] |
| T1/2 (Half-life) | 3.90 hours | BALB/c mice (10 mg/kg, i.p.) | [9][10] |
| AUC (0-24h) | 14.3 µM*h | BALB/c mice (10 mg/kg, i.p.) | [10] |
| Clearance | 22.4 mL/min/kg | BALB/c mice (10 mg/kg, i.p.) | [9][10] |
Signaling Pathways
The following diagrams illustrate the Unfolded Protein Response pathway with a focus on IRE1α and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the Unfolded Protein Response.
Induction of ER Stress in Cell Culture
A common method to induce ER stress in vitro is through the use of chemical inducers such as thapsigargin or tunicamycin.
-
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, INS-1)
-
Complete cell culture medium
-
Thapsigargin (TG) stock solution (e.g., 1 mM in DMSO)
-
Tunicamycin (TM) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
-
Protocol:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of TG or TM in complete cell culture medium. A typical final concentration for TG is 100-300 nM, and for TM is 1-5 µg/mL.[4][6]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the ER stress inducer to the cells.
-
Incubate the cells for the desired time period (e.g., 4-24 hours), depending on the downstream application.
-
For experiments involving this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 0.5-10 µM) for 1-2 hours before adding the ER stress inducer.
-
XBP1 mRNA Splicing Assay by RT-qPCR
This assay quantitatively measures the level of spliced XBP1 (XBP1s) mRNA as an indicator of IRE1α RNase activity.
-
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB). It is crucial to design primers that specifically amplify the spliced form.[19][20]
-
-
Protocol:
-
Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with primers for XBP1s and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s mRNA, normalized to the housekeeping gene.
-
Immunoblotting for Phosphorylated IRE1α
This protocol allows for the detection of the activated, phosphorylated form of IRE1α.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[18]
-
Primary antibody against phospho-IRE1α (e.g., anti-phospho-IRE1α Ser724)
-
Primary antibody against total IRE1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells in supplemented RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRE1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total IRE1α or a housekeeping protein like β-actin.
-
Kinase Selectivity Profiling
To assess the selectivity of this compound or other inhibitors, a kinase panel screening is recommended.
-
Workflow:
-
Initial Single-Dose Screening: The inhibitor is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Hit Identification: Kinases that show significant inhibition (e.g., >70%) are identified as potential off-targets.
-
Dose-Response (IC50) Determination: For the identified hits, a full dose-response curve is generated to determine the IC50 value for each kinase. This provides a quantitative measure of the inhibitor's potency against off-targets.
-
Various commercial services offer kinase profiling assays.
-
Conclusion
References
- 1. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.nau.edu [www2.nau.edu]
- 3. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-IRE1a (Ser726) Polyclonal Antibody (BS-4308R) [thermofisher.com]
- 16. Phosphorylation of IRE1 at S729 regulates RIDD in B cells and antibody production after immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. embopress.org [embopress.org]
Kira6's impact on XBP1 splicing
An In-depth Technical Guide on the Impact of Kira6 on XBP1 Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α). As a central mediator of the unfolded protein response (UPR), the IRE1α-XBP1 signaling pathway is a critical regulator of cellular homeostasis and is implicated in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer. This compound targets the ATP-binding site of the IRE1α kinase domain, allosterically inhibiting its endoribonuclease (RNase) activity and consequently blocking the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and discusses its broader impact on cellular signaling, including known off-target effects.
Introduction to the IRE1α-XBP1 Pathway
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)[1][2].
The IRE1α pathway is the most conserved branch of the UPR from yeast to humans[1]. Upon ER stress, IRE1α oligomerizes and autophosphorylates, which activates its cytosolic RNase domain[3][4]. The primary substrate for this RNase activity is the mRNA encoding XBP1[1][5]. IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA, leading to a frameshift that generates the potent transcription factor, spliced XBP1 (XBP1s)[1]. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby helping to restore ER homeostasis[1][5]. However, under conditions of severe or prolonged ER stress, sustained IRE1α activity can lead to apoptosis[3].
This compound: A Potent Inhibitor of IRE1α
This compound is a cell-permeable imidazopyrazinyl-naphthalenyl-phenylurea based compound that acts as a potent and selective ATP-competitive inhibitor of IRE1α[6]. It is classified as a type II kinase inhibitor, meaning it binds to the inactive conformation of the IRE1α kinase domain[6][7]. This binding stabilizes the inactive state, preventing the conformational changes necessary for oligomerization and subsequent activation of the RNase domain[3][6]. By allosterically inhibiting the RNase activity, this compound effectively blocks the splicing of XBP1 mRNA[3][7].
Mechanism of Action of this compound
The mechanism by which this compound inhibits XBP1 splicing can be visualized as a multi-step process.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting IRE1α activity and XBP1 splicing has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50).
| Parameter | Cell Line/System | IC50 Value | Reference |
| IRE1α Kinase Activity | In vitro kinase assay | 0.6 µM | [6][7] |
| XBP1 mRNA Splicing | Rat Insulinoma (INS-1) cells | 2 µM | [6] |
| Ins1 mRNA Degradation | Rat Insulinoma (INS-1) cells | 0.5 µM | [6] |
Experimental Protocols
XBP1 Splicing Assay
A common method to assess the impact of this compound on IRE1α activity is to measure the level of XBP1 mRNA splicing. This is typically achieved through reverse transcription polymerase chain reaction (RT-PCR).
Objective: To determine the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA in cells treated with an ER stress inducer in the presence or absence of this compound.
Materials:
-
Cell line of interest (e.g., INS-1, HEK293T, A375)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin, DTT)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers specific for both spliced and unspliced XBP1
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour)[6].
-
Induce ER stress by adding an ER stress-inducing agent (e.g., Tunicamycin at 0.5 µg/mL) for a defined period (e.g., 8 hours)[6].
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both XBP1s and XBP1u in the same reaction.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The XBP1u and XBP1s amplicons will appear as distinct bands of different sizes.
-
Analysis: Visualize and quantify the intensity of the bands corresponding to XBP1u and XBP1s. The percentage of XBP1 splicing can be calculated as a ratio of the spliced form to the total (spliced + unspliced).
Signaling Pathways and Off-Target Effects
While this compound is a potent inhibitor of the IRE1α-XBP1 pathway, it is crucial for researchers to consider its broader effects on cellular signaling, including potential off-target interactions.
The UPR Signaling Network
This compound's primary effect is on the IRE1α branch of the UPR. However, the UPR is a complex network with two other major branches initiated by PERK and ATF6. These pathways can be co-activated with IRE1α under ER stress and may be indirectly affected by the inhibition of one branch.
Known Off-Target Effects of this compound
Recent studies have revealed that this compound can exert effects independent of its action on IRE1α. This is a critical consideration for interpreting experimental results.
-
HSP60 Inhibition: Research has identified the cytosolic heat shock protein 60 (HSP60) as an off-target of this compound[9][10][11]. This interaction appears to be responsible for some of the anti-inflammatory effects of this compound, which were previously attributed solely to IRE1α inhibition[9][10][11].
-
Broad Kinase Selectivity: While initially reported to be highly selective for IRE1α, subsequent studies using photoaffinity-based probes have suggested that this compound may interact with a broader range of nucleotide-binding proteins, not limited to kinases[12].
These findings urge caution in ascribing all observed effects of this compound solely to the inhibition of the IRE1α-XBP1 pathway. Researchers should consider validating key findings using complementary approaches, such as genetic knockdown or knockout of IRE1α.
Conclusion
This compound is a valuable tool for investigating the roles of the IRE1α-XBP1 pathway in health and disease. Its potent and specific inhibition of XBP1 splicing allows for the targeted modulation of this key UPR branch. However, a thorough understanding of its mechanism, coupled with an awareness of its potential off-target effects, is essential for the accurate interpretation of experimental data. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their work.
References
- 1. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound ≥95% (HPLC), IRE1α-selective type II kinase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Chemical Architecture and Functional Landscape of Kira6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kira6, a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, has emerged as a critical tool for dissecting the complexities of the Unfolded Protein Response (UPR) and as a potential therapeutic agent in diseases characterized by endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the chemical structure of this compound, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Chemical Identity and Properties of this compound
This compound, also known as IRE1 Inhibitor IV or IRE1α Kinase Inhibiting RNase Attenuator 6, is a cell-permeable imidazopyrazine-based compound.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-(8-Amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea | [3] |
| Molecular Formula | C₂₈H₂₅F₃N₆O | [1][4] |
| Molecular Weight | 518.53 g/mol | [1][2] |
| CAS Number | 1589527-65-0 | [1][4] |
| Appearance | Off-white to brown powder | [1][2] |
| Solubility | DMSO: ≥ 6 mg/mL | [5] |
| SMILES | FC(F)(F)c1cc(ccc1)NC(=O)Nc2c3c(c(cc2)c4nc([n]5c4c(ncc5)N)C(C)(C)C)cccc3 | [1][2] |
| InChI Key | NOHQEAFAESMMDX-UHFFFAOYSA-N | [1][3] |
Mechanism of Action: Targeting the IRE1α Kinase
This compound functions as a potent, ATP-competitive, and reversible inhibitor of the IRE1α kinase domain.[1][5] By binding to the ATP-binding pocket of IRE1α, this compound stabilizes the kinase in an inactive conformation, thereby allosterically inhibiting its endoribonuclease (RNase) activity.[6][7] This inhibition of the RNase function is central to its modulatory effects on the UPR.
Impact on the Unfolded Protein Response (UPR)
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. IRE1α is a key sensor and transducer in this pathway. Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
This compound, by inhibiting IRE1α kinase and subsequent RNase activity, prevents the splicing of XBP1 mRNA.[5][8] This leads to a reduction in the levels of XBP1s and the downstream transcriptional response.
Off-Target Effects
It is crucial for researchers to be aware of the off-target effects of this compound. Studies have shown that this compound can also inhibit the p38 and ERK signaling pathways, independent of its effect on IRE1α.[4] Furthermore, this compound has been found to bind to the heat shock protein 60 (HSP60). These off-target activities should be considered when interpreting experimental results.
Quantitative Data
The inhibitory activity of this compound against various kinases is summarized below.
| Target Kinase | IC₅₀ | Reference |
| IRE1α | 0.6 µM | [6][7] |
| p38 | ~1 µM | [4] |
| ERK1/2 | No significant inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
IRE1α Kinase Activity Assay (Autophosphorylation)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of IRE1α.
Materials:
-
Recombinant human IRE1α protein
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
Anti-phospho-IRE1α antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing recombinant IRE1α in kinase assay buffer.
-
Add this compound (dissolved in DMSO) to the desired final concentrations. Include a DMSO-only control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-IRE1α antibody to detect the level of autophosphorylation.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
XBP1 Splicing Assay (Real-Time RT-PCR)
This protocol quantifies the effect of this compound on IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
ER stress inducer (e.g., tunicamycin, thapsigargin)
-
This compound (various concentrations)
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR instrument and reagents (e.g., SYBR Green)
-
Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Design for human XBP1s:
-
Forward: 5'-TGCTGAGTCCGCAGCAGGTG-3'
-
Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'
Procedure:
-
Seed cells in appropriate culture plates.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL tunicamycin for 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform real-time PCR using primers for XBP1s and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s mRNA.
References
- 1. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | IRE1 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Specificity of Kira6 for IRE1α Kinase Inhibition
This technical guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). This document details its mechanism of action, specificity, quantitative inhibitory data, and the experimental protocols used for its characterization, with a focus on its off-target effects.
Introduction: The Unfolded Protein Response and IRE1α
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt its function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR is mediated by three primary ER-transmembrane sensors: IRE1α, PERK, and ATF6.[1][3]
IRE1α is the most conserved branch of the UPR and is a type I transmembrane protein possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[1][4] Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its oligomerization and trans-autophosphorylation.[3][4] This phosphorylation event activates the RNase domain, which then performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[3][5] The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in restoring ER homeostasis.[4][5] However, under chronic or excessive ER stress, hyperactivated IRE1α can lead to apoptosis through a process known as Regulated IRE1-Dependent Decay (RIDD), where it degrades various ER-localized mRNAs.[3][5][6]
Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target for diseases associated with protein misfolding, including metabolic disorders, neurodegenerative diseases, and cancer.[4]
This compound: Mechanism of Action
This compound is an ATP-competitive, Type II kinase inhibitor designed to modulate IRE1α activity.[7][8] It functions as a "Kinase-Inhibiting RNase Attenuator" (KIRA). Its mechanism involves binding to the ATP-binding pocket of the IRE1α kinase domain, which stabilizes an inactive conformation.[6][9] This action allosterically inhibits the RNase activity by preventing the necessary oligomerization and autophosphorylation required for its function.[6][8][9] By attenuating the hyperactivation of the RNase domain, this compound aims to preserve cell viability during ER stress.[6][10]
Quantitative Data: Potency and Specificity of this compound
While developed as a specific IRE1α inhibitor, subsequent studies have revealed that this compound interacts with other kinases, indicating a broader specificity profile than initially reported. The following tables summarize the quantitative data on this compound's inhibitory activity against its primary target and identified off-targets.
| Target | Assay Type | Value | Reference |
| IRE1α | Kinase Activity | IC50 = 0.6 µM | [8] |
| p38 MAPK | Kinase Activity | IC50 ≈ 1 µM | [11] |
| KIT | Direct Binding | Kd = 10.8 ± 2.9 µM | [12] |
| GSK2606414 (for comparison on KIT) | Direct Binding | Kd = 664 ± 294 nM | [12][13] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Recent research has also identified HSP60, LYN, and FYN as off-target effectors of this compound, although specific quantitative binding or inhibitory data for these interactions are not as clearly defined in the provided literature.[14][15] The anti-inflammatory effects of this compound, particularly the suppression of NF-κB and AP-1 pathways, have been shown to occur independently of IRE1α, pointing to these off-targets.[9][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions is crucial for understanding this compound's function and specificity. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and processes.
Caption: The IRE1α branch of the Unfolded Protein Response (UPR).
Caption: Mechanism of this compound inhibition of IRE1α activation.
Caption: Known off-target pathways affected by this compound.
Experimental Protocols
The characterization of this compound's specificity relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against a purified kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of IRE1α (or other kinase) activity.
Materials:
-
Recombinant human IRE1α kinase domain.
-
Kinase substrate (e.g., a generic peptide substrate or specific protein like p38).
-
ATP (often radiolabeled [γ-³²P]ATP or used in a system that detects ADP production).
-
This compound at various concentrations.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader for luminescence or radioactivity detection.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the recombinant kinase and the kinase substrate to each well.
-
Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction. If using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert the ADP generated to ATP. Then, add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.[11]
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent kinase activity against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the engagement of a drug with its target protein in a cellular environment.[16][17] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[18]
Objective: To confirm that this compound binds to IRE1α within intact cells.
Materials:
-
Cultured cells expressing the target protein (e.g., INS-1 cells).
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating (PCR thermocycler), cell lysis (e.g., freeze-thaw cycles), and protein quantification (Western blot or mass spectrometry).
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler.[19]
-
Cell Lysis: Lyse the heated cells by repeated freeze-thaw cycles or other suitable methods.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16][19]
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IRE1α at each temperature using quantitative Western blotting with an anti-IRE1α antibody.
-
Data Interpretation: A positive result is indicated by a shift in the melting curve to higher temperatures for the this compound-treated samples compared to the vehicle control, signifying that this compound binding stabilized the IRE1α protein.[17]
Western Blotting for Phosphorylation Status
This technique is used to assess the functional outcome of kinase inhibition by measuring the phosphorylation level of the target protein or its downstream substrates.
Objective: To determine if this compound inhibits the autophosphorylation of IRE1α and the phosphorylation of downstream targets like JNK.
Materials:
-
Cells treated with an ER stress inducer (e.g., thapsigargin or tunicamycin) in the presence or absence of this compound.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-phospho-IRE1α, anti-total-IRE1α, anti-phospho-JNK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Methodology:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates successful inhibition.
Discussion: The Importance of Off-Target Effects
While this compound is a potent inhibitor of IRE1α, a growing body of evidence demonstrates significant off-target activities that are crucial for researchers to consider.[9][11][14][15] Studies using IRE1α-knockout cells have conclusively shown that this compound can exert anti-inflammatory effects, such as inhibiting CXCL8 production, through an IRE1α-independent mechanism.[9][14]
One major off-target is the cytosolic chaperone HSP60 , which appears to mediate the inhibitory effect of this compound on the IKK-NF-κB signaling pathway.[14] Additionally, this compound has been shown to inhibit the p38 and ERK MAPK pathways , which are involved in the production of inflammatory lipid mediators like leukotrienes.[11] The IC50 for p38 inhibition is approximately 1 µM, which is within the concentration range often used to target IRE1α in cellular assays.[11] Other identified off-targets include the tyrosine kinases KIT, LYN, and FYN .[12][15]
These findings have critical implications:
-
Therapeutic Development: The polypharmacology of this compound could be either beneficial or detrimental. While off-target effects on inflammatory pathways might be therapeutically advantageous in some contexts, they could also lead to unforeseen side effects.
Conclusion
This compound is a valuable chemical probe for studying the IRE1α branch of the UPR. It effectively inhibits IRE1α kinase activity with an IC50 of 0.6 µM, thereby attenuating its RNase function and promoting cell survival under certain ER stress conditions.[7][8] However, this guide highlights that this compound is not a perfectly specific inhibitor. It possesses significant off-target activity against several other kinases and signaling proteins, including p38 MAPK and HSP60, at concentrations relevant for cellular studies.[11][14]
Therefore, professionals using this compound must exercise caution in interpreting their results. It is imperative to employ rigorous controls, such as genetic validation, to dissect the effects stemming from IRE1α inhibition versus those from its off-target interactions. Acknowledging this specificity profile is essential for the accurate advancement of research and the potential development of more selective IRE1α inhibitors for therapeutic use.
References
- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. escholarship.org [escholarship.org]
- 11. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The unfolded protein response modulators GSK2606414 and this compound are potent KIT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is an Effective and Versatile Mast Cell Inhibitor of IgE-mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Technical Guide to KIRA6: Therapeutic Potential and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of KIRA6, a potent and selective inhibitor of the unfolded protein response (UPR) sensor, inositol-requiring enzyme 1α (IRE1α). This document summarizes key preclinical findings, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.
Core Mechanism of Action and Therapeutic Rationale
Endoplasmic reticulum (ER) stress, an accumulation of unfolded or misfolded proteins, activates the UPR, a critical cellular signaling network. IRE1α is a key transducer of the UPR, possessing both kinase and endoribonuclease (RNase) activity.[1] Chronic ER stress and sustained IRE1α activation are implicated in a range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.[2]
This compound is an ATP-competitive IRE1α kinase inhibitor that allosterically prevents its oligomerization and subsequent RNase activation.[3] By modulating IRE1α activity, this compound aims to mitigate the detrimental effects of chronic ER stress and promote cell survival and function.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 | Cell Line/System | Reference |
| IRE1α Kinase | Kinase Activity Assay | 0.6 µM | In vitro | [3][5] |
| p38 Kinase | Kinase Activity Assay | ~1 µM | In vitro | [6][7] |
| cys-LT Production | ELISA | 89 nM (LPS/fMLP) | MM6 cells | [6] |
| cys-LT Production | ELISA | 112 nM (Thapsigargin) | MM6 cells | [6] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Disease | Dosing | Key Outcomes | Reference |
| Akita Diabetic Mice | Diabetes | 5 mg/kg, systemic | Preserved pancreatic β-cells, increased insulin, reduced hyperglycemia | [3] |
| Rat Models | ER Stress-Induced Retinal Degeneration | 20 µg/ml, intravitreal | Preserved photoreceptor functional viability | [3][4] |
| BALB/c Mice | Pharmacokinetics | 10 mg/kg, i.p. | Cmax: 3.3 µM, t1/2: 3.90 hours, AUC0-24h: 14.3 µM*h | [5] |
| Fortilin KO p53 KO Mice | Cardiomyopathy | Not specified | Significantly longer lifespan | [8] |
Table 3: Off-Target Binding and Activity of this compound
| Off-Target | Assay | Kd/Effect | Reference |
| HSP60 | Affinity-based Probe Pulldown | Direct Binding | [9][10] |
| p38 | Kinase Inhibition | IC50 ≈ 1 µM | [6][7] |
| ERK | Inhibition of Phosphorylation | Dose-dependent | [6] |
| LYN, FYN, KIT | Homology Modeling and MD Simulations | Strong binding to inactive states | [11] |
| KIT | Direct Binding Assay | Kd = 10.8 ± 2.9 µM | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by this compound is crucial for a comprehensive understanding of its effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Caption: Known off-target signaling pathways modulated by this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in preclinical studies of this compound.
1. In Vitro IRE1α Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound for IRE1α kinase activity.
-
Materials: Recombinant human IRE1α protein, ATP, kinase buffer, substrate peptide, this compound, DMSO, phosphospecific antibody or ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine recombinant IRE1α with the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity. This can be done by quantifying the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescent assay like ADP-Glo™.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. XBP1 mRNA Splicing Assay in Cultured Cells
-
Objective: To assess the effect of this compound on IRE1α RNase activity in a cellular context.
-
Materials: Cultured cells (e.g., INS-1, HEK293), ER stress inducer (e.g., tunicamycin or thapsigargin), this compound, RNA extraction kit, reverse transcriptase, PCR reagents, primers specific for spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA, agarose gel or qPCR system.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate time (e.g., 4-6 hours).
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify XBP1 cDNA using PCR with primers that can distinguish between the spliced and unspliced forms.
-
Analyze the PCR products by agarose gel electrophoresis or quantify the levels of XBP1s and XBP1u mRNA using qPCR.
-
A reduction in the XBP1s/XBP1u ratio in this compound-treated cells compared to the ER stress-induced control indicates inhibition of IRE1α RNase activity.
-
3. In Vivo Efficacy Study in a Rodent Model of Retinal Degeneration
-
Objective: To evaluate the therapeutic potential of this compound in preserving photoreceptor function in vivo.
-
Materials: Rat model of ER stress-induced retinal degeneration, this compound formulated for intravitreal injection, vehicle control, electroretinography (ERG) equipment, histology reagents.
-
Procedure:
-
Induce retinal degeneration in the animal model.
-
Administer this compound (e.g., 20 µg/ml) or vehicle via intravitreal injection.
-
At specified time points post-injection, assess retinal function using ERG. The amplitudes of the a- and b-waves are key indicators of photoreceptor and bipolar cell function, respectively.
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix, section, and stain the retinal tissue (e.g., with H&E) to assess the morphology and thickness of the outer nuclear layer, which contains the photoreceptor cell bodies.
-
Compare the ERG responses and retinal histology between the this compound-treated and vehicle-treated groups to determine the protective effect of the compound.
-
Discussion of Off-Target Effects
Recent studies have revealed that this compound interacts with several other proteins, which may contribute to its overall biological activity and potential side effects.[6][9][11][12][13] Notably, this compound has been shown to bind to and inhibit HSP60, leading to a reduction in NF-κB-driven inflammation, independent of its effect on IRE1α.[9][10] Additionally, this compound can inhibit the p38 and ERK MAPK pathways, which are involved in inflammation and other cellular processes.[6] In the context of allergic responses, this compound has been found to inhibit the tyrosine kinases LYN and FYN, thereby suppressing mast cell activation.[11][13] These off-target activities should be carefully considered when interpreting preclinical data and designing future studies.
Conclusion
This compound is a valuable research tool for investigating the roles of IRE1α in health and disease. Preclinical studies have demonstrated its therapeutic potential in models of diabetes and retinal degeneration. However, the growing body of evidence for its off-target effects on key signaling molecules such as HSP60, p38, and LYN/FYN kinases necessitates a nuanced interpretation of its biological activities. Future research should aim to dissect the relative contributions of its on-target and off-target effects to its therapeutic efficacy and to develop more specific IRE1α inhibitors. This technical guide provides a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic promise of targeting the IRE1α pathway.
References
- 1. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. escholarship.org [escholarship.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The IRE1 Inhibitor this compound Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1 | bioRxiv [biorxiv.org]
- 10. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1 alpha kinase inhibitor this compound through HSP60 targeting [biblio.ugent.be]
- 11. This compound is an Effective and Versatile Mast Cell Inhibitor of IgE-mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Off-Target Effects of Kira6 on HSP60
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the off-target interaction between the IRE1α kinase inhibitor, Kira6, and the molecular chaperone HSP60. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this unintended interaction.
Executive Summary
This compound is a well-characterized allosteric inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1][2][3] While potent in its modulation of the IRE1α pathway, recent evidence has revealed a significant off-target effect of this compound on Heat Shock Protein 60 (HSP60).[4][5][6][7][8] This interaction is independent of IRE1α and leads to the curtailment of pro-inflammatory signaling pathways, specifically by inhibiting the IKK-driven NF-κB pathway.[5][8] This guide will explore the experimental evidence for this off-target effect, providing researchers with the necessary data and methodologies to investigate and consider this phenomenon in their own studies.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's activity on its intended target, IRE1α, and its off-target, HSP60, as well as other kinases.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | IRE1α | Kinase Activity | 0.6 µM | [1][2] |
| This compound | p38 | Kinase Activity | 1 µM | [9] |
Note: A direct IC50 value for this compound on HSP60 is not currently available in the reviewed literature. The interaction has been characterized through functional assays and binding studies.
| Compound | Off-Target | Observed Effect | Experimental Context | Reference |
| This compound | Cytosolic HSP60 | Direct binding and inhibition of pro-inflammatory signaling | A375 human melanoma cells | [4][5] |
| This compound | p38/ERK | Inhibition of phosphorylation | MM6 cells | [9] |
Signaling Pathways
Under endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins leads to the activation of IRE1α.[10][11][12][13][14] This involves the oligomerization and autophosphorylation of IRE1α, activating its RNase domain. The primary function of this RNase activity is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][11] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[11] this compound, as a kinase-inhibiting RNase attenuator (KIRA), binds to the ATP-binding site of the IRE1α kinase domain, allosterically inhibiting its RNase activity and preventing the splicing of XBP1.[2][15]
Caption: On-target signaling pathway of this compound on IRE1α.
Recent findings indicate that this compound directly interacts with cytosolic HSP60.[4][5] This interaction is independent of IRE1α and has been shown to inhibit the activation of the NF-κB pathway.[4][5] In response to certain immunogenic treatments, HSP60 is implicated in the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[5][8] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines and chemokines, such as CXCL8.[4][16] this compound, by binding to HSP60, disrupts this signaling cascade, resulting in a blunted inflammatory response.[4][5][8]
Caption: Off-target signaling pathway of this compound via HSP60.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the off-target effects of this compound on HSP60.
This protocol is adapted from the methodology used to identify HSP60 as a this compound off-target.[4][5]
-
Synthesis of a Clickable Photoaffinity Probe:
-
Synthesize a modified version of this compound containing a photo-reactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne). This will be the this compound Affinity-Based Probe (this compound-AfBP).
-
-
Cell Culture and Treatment:
-
Culture A375 human melanoma cells (or other relevant cell lines) to 80-90% confluency.
-
Treat cells with the this compound-AfBP at a concentration of 1 µM for 4 hours.
-
-
Photo-Crosslinking:
-
Expose the cells to UV light (365 nm) for 15 minutes on ice to covalently link the this compound-AfBP to its binding partners.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Perform a click chemistry reaction by adding a biotin-azide conjugate to the cell lysate. This will attach a biotin tag to the this compound-AfBP-bound proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform an on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that were specifically pulled down with the this compound-AfBP compared to control conditions (e.g., no probe or competition with excess unmodified this compound). HSP60 should be identified as a top candidate.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based this compound Inhibitor [acs.figshare.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Kira6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Kira6, a potent IRE1α kinase inhibitor, in in vivo research settings. These guidelines are intended to assist in the design and execution of experiments to investigate the role of the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) in various disease models.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the UPR.[1][2][3] Under ER stress, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis. This compound binds to the kinase domain of IRE1α, allosterically inhibiting its RNase activity and preventing the splicing of XBP1 mRNA.[2] By attenuating this branch of the UPR, this compound can mitigate chronic ER stress-induced apoptosis. Some studies also indicate that this compound may have broader effects, potentially influencing other signaling pathways such as p38, ERK, and NF-κB, in some cases through an off-target interaction with HSP60.[4]
Data Summary
Recommended Dosages for In Vivo Studies
The following table provides a summary of this compound dosages used in various preclinical animal models.
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| Mouse | |||||
| Akita Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | 3% Ethanol: 7% Tween-80: 90% Saline | 18 - 37 days | [3][5][6] |
| BALB/c Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified in all sources | Single dose (for PK) | [1][7][8] |
| Rat | |||||
| Retinal Degeneration Model | 10 µM (final vitreal conc.) | Intravitreal | DMSO | Single or repeated injections | [2][8] |
Pharmacokinetic Profile of this compound in Mice
Pharmacokinetic data for this compound following a single 10 mg/kg intraperitoneal injection in BALB/c mice are summarized below.
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 3.3 | µM | [1][7][8] |
| t1/2 (Half-life) | 3.90 | hours | [1][7][8] |
| AUC0-24h (Area Under the Curve) | 14.3 | µM·h | [1][7][8] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound in a Mouse Model of Diabetes
Objective: To assess the therapeutic potential of this compound in preserving pancreatic β-cell function and reducing hyperglycemia in a diabetic mouse model.
Materials:
-
This compound
-
Vehicle solution: 3% Ethanol, 7% Tween-80, 90% Saline
-
Sterile syringes and needles (27-30 gauge)
-
Ins2Akita mice or other suitable diabetic model
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a 2 mg/mL stock solution of this compound in the recommended vehicle.[2]
-
Ensure complete dissolution; gentle warming or sonication may be applied.
-
It is recommended to prepare the dosing solution fresh daily.
-
-
Dosing Regimen:
-
Monitoring and Endpoint Analysis:
-
Regularly monitor animal health, body weight, and food/water intake.
-
Measure non-fasting or fasting blood glucose levels at regular intervals.
-
At the end of the study, collect blood samples for plasma insulin and C-peptide analysis.
-
Harvest pancreata for histological analysis of β-cell mass and islet integrity.
-
Protocol 2: Local Administration of this compound in a Rat Model of Retinal Degeneration
Objective: To evaluate the neuroprotective effects of this compound on photoreceptor cells in a rat model of ER stress-induced retinal degeneration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Hamilton syringe with a 33-gauge needle
-
Anesthesia and topical proparacaine
-
Rat model of retinal degeneration (e.g., P23H transgenic rats)
Procedure:
-
Preparation of Dosing Solution:
-
Dosing Regimen:
-
Anesthetize the rat and apply a topical anesthetic to the eye.
-
Using a Hamilton syringe, perform an intravitreal injection of a small volume (e.g., 2 µL) of the this compound solution.
-
The injection frequency will depend on the specific model and the progression of the disease.
-
-
Monitoring and Endpoint Analysis:
-
Monitor for any signs of injection-related complications, such as inflammation or cataracts.
-
Assess retinal function using electroretinography (ERG).
-
Evaluate retinal structure and photoreceptor layer thickness using optical coherence tomography (OCT).
-
At the study endpoint, enucleate the eyes for histological and molecular analysis.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits IRE1α, blocking XBP1 splicing and downstream UPR signaling.
Caption: A generalized workflow for conducting in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IRE1 | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. IRE1 Inhibitor IV, this compound [sigmaaldrich.com]
Application Notes and Protocols for Inducing ER Stress In Vitro Using the Kira6 Protocol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Kira6, a potent and selective inhibitor of the IRE1α kinase, for modulating Endoplasmic Reticulum (ER) stress in vitro.
Introduction
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations to ER homeostasis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][2] IRE1α is a key player in the UPR, possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and quality control.
This compound is a small molecule inhibitor that specifically targets the kinase activity of IRE1α, thereby preventing its autophosphorylation and subsequent RNase activation.[3][4][5] This makes this compound a valuable tool for studying the role of the IRE1α pathway in various physiological and pathological processes, including metabolic diseases, inflammatory disorders, and cancer.
Mechanism of Action of this compound
This compound is a type II kinase inhibitor that binds to the ATP-binding pocket of IRE1α.[3] This binding stabilizes an inactive conformation of the kinase domain, preventing its autophosphorylation and oligomerization, which are essential for the activation of its RNase domain. Consequently, this compound blocks the splicing of XBP1 mRNA and downstream signaling events. It has been reported to have an IC50 of 0.6 µM for IRE1α kinase activity.[3][4][5]
It is important to note that some studies have reported potential off-target effects of this compound. For instance, it has been shown to inhibit p38 and ERK MAPK signaling pathways and to bind to the ATP-binding pocket of the receptor tyrosine kinase KIT.[6][7] Another study identified the cytosolic chaperone HSP60 as an off-target of this compound.[8][9] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Quantitative Data Presentation
The following tables summarize the effective concentrations and treatment times of this compound used in various in vitro studies.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Concentration Range | Effect | Reference |
| INS-1 (Insulinoma) | 0.1 - 10 µM | Inhibition of IRE1α autophosphorylation and XBP1 splicing | [3] |
| HMC-1.1 (Mast Cell Leukemia) | 10 - 1000 nM | Inhibition of cell viability and KIT signaling | [4][5][7] |
| THP-1 (Monocytic) | 0.5 µM | Inhibition of IRE1α | [3] |
| Human Macrophages | 1 µM | Inhibition of leukotriene and prostaglandin synthesis | [6][10] |
| MM6 (Monocytic) | 100 nM - 1 µM | Reduction of p38 and cPLA2α phosphorylation | [6][10] |
| A375 (Melanoma) | 1 µM | Abolishment of stress-induced inflammation | [8][9] |
Table 2: Treatment Times for this compound in In Vitro Experiments
| Cell Line | Treatment Time | Application | Reference |
| INS-1 | 48 hours | Inhibition of Ins1 mRNA decay | [4][5] |
| HMC-1.1 | 1 hour | Reduction of KIT signaling | [4][5] |
| HMC-1.1 | 72 hours | Inhibition of cell viability | [4][5] |
| Human Macrophages | 30 minutes (pretreatment) | Inhibition of inflammatory mediator production | [6][10] |
| A375 | 4 - 24 hours | Modulation of CXCL8 production | [8][9] |
Experimental Protocols
Protocol 1: Induction of ER Stress and Treatment with this compound
This protocol describes a general procedure for inducing ER stress in cultured cells using a chemical inducer like tunicamycin or thapsigargin, followed by treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO) or Thapsigargin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
ER Stress Induction:
-
Prepare a working solution of the ER stress inducer (e.g., 1-5 µg/mL tunicamycin or 1 µM thapsigargin) in complete cell culture medium.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the ER stress inducer to the cells.
-
-
This compound Treatment:
-
Prepare a working solution of this compound at the desired concentration (refer to Table 1) in the medium containing the ER stress inducer.
-
For co-treatment, add the this compound-containing medium at the same time as the ER stress inducer.
-
For pre-treatment, add this compound for a specified time (e.g., 30 minutes to 1 hour) before adding the ER stress inducer.
-
-
Incubation: Incubate the cells for the desired period (refer to Table 2) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR).
Protocol 2: Analysis of ER Stress Markers by Western Blotting
This protocol outlines the steps for analyzing the protein levels of key ER stress markers.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRE1α, anti-IRE1α, anti-XBP1s, anti-GRP78/BiP, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Analysis of ER Stress-Related Gene Expression by qPCR
This protocol provides a method for quantifying the mRNA levels of ER stress-related genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qPCR primers for target genes (e.g., XBP1s, XBP1u, GRP78/HSPA5, CHOP/DDIT3) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Caption: A typical experimental workflow for studying the effects of this compound on ER stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | IRE1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
- 11. google.com [google.com]
Kira6 as a Tool to Investigate Inflammatory Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kira6 is a potent, small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain, and its activation is intricately linked to the regulation of inflammatory pathways.[1][2] While this compound is widely used to probe the role of IRE1α in various physiological and pathological processes, including inflammation, recent evidence has revealed that it also exerts significant off-target effects, particularly on the p38 and ERK MAP kinase pathways, and the heat shock protein HSP60.[2][3][4] This dual activity of this compound presents both opportunities and challenges for researchers. Understanding both the on-target, IRE1α-dependent and off-target, IRE1α-independent effects of this compound is crucial for the accurate interpretation of experimental data.
These application notes provide a comprehensive overview of this compound as a tool to investigate inflammatory responses, including its mechanism of action, protocols for its use in cell-based assays, and a critical discussion of its on-target and off-target effects.
On-Target Effects: Modulation of IRE1α-Mediated Inflammation
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates two key downstream signaling pathways that can modulate inflammation:
-
XBP1 Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER protein folding and quality control, but also pro-inflammatory cytokines such as IL-6 and TNF-α.[2][5]
-
Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs, a process known as RIDD. RIDD can have both pro- and anti-inflammatory consequences depending on the specific transcripts that are targeted.[5]
-
JNK and NF-κB Activation: IRE1α can recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-κB (NF-κB) pathways, both of which are central regulators of inflammation.[1][2][6]
This compound, by binding to the ATP-binding pocket of the IRE1α kinase domain, allosterically inhibits its RNase activity.[3] This prevents XBP1 splicing and RIDD, thereby blocking the downstream inflammatory signaling cascades that are dependent on these events.
Signaling Pathway of IRE1α in Inflammation
References
- 1. mdpi.com [mdpi.com]
- 2. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Crosstalk of Endoplasmic Reticulum (ER) Stress Pathways with NF-κB: Complex Mechanisms Relevant for Cancer, Inflammation and Infection [mdpi.com]
Application Notes and Protocols for Kira6
Authors: Researchers, scientists, and drug development professionals.
Date: October 28, 2025
Abstract
Kira6 is a potent and allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, a key mediator of the unfolded protein response (UPR).[1][2] It has demonstrated efficacy in preserving cell viability and function under endoplasmic reticulum (ER) stress conditions in various cell types and rodent models.[2] These application notes provide detailed protocols for the dissolution and storage of this compound, as well as methodologies for its use in common cell-based assays.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-[4-[8-amino-3-(1,1-dimethylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoromethyl)phenyl]-urea | [1] |
| Synonyms | IRE1 Inhibitor IV, IRE1α Kinase Inhibiting RNase Attenuator 6 | [1][3] |
| CAS Number | 1589527-65-0 | [1] |
| Molecular Formula | C28H25F3N6O | [4] |
| Molecular Weight | 518.53 g/mol | [4] |
| Purity | ≥98% | [1] |
Solubility
This compound is a crystalline solid with solubility in various organic solvents.[1] It is important to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially in DMSO.[2] Sonication or gentle heating (to 37°C) can be used to aid dissolution.[3][4][5]
| Solvent | Solubility | Reference |
| DMSO | ≥ 5 mg/mL (9.64 mM) to 100 mg/mL (192.85 mM) | [2][3][4][6] |
| Ethanol | 2 mg/mL (3.86 mM) to 5 mg/mL | [1][3][4] |
| DMF | 15 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
For in vivo studies, specific formulations are required to ensure solubility and bioavailability. The following are examples of formulations that yield a clear solution:
| Formulation | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (0.96 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (0.96 mM) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 0.5 mg/mL (0.96 mM) | [5] |
Storage and Stability
Proper storage of this compound is crucial to maintain its activity. Both the lyophilized powder and solutions should be stored under specific conditions to prevent degradation.
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 3 years | [4] |
| Lyophilized Powder | 4°C | 2 years | [6] |
| In Solvent | -80°C | ≥ 1 year | [4][5] |
| In Solvent | -20°C | 1 to 6 months | [3][5][6] |
General Storage Guidelines:
-
Store lyophilized powder at -20°C, protected from light.[7]
-
Before opening, allow the vial to warm to room temperature to prevent moisture absorption.
-
For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
When not in use, keep vials tightly capped.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 192.85 µL of DMSO).
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If precipitation is observed, sonicate the solution for 5-10 minutes or warm it to 37°C until the solution is clear.[4][5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[5]
Caption: Workflow for preparing this compound stock solution.
Cell-Based Assay Protocol: Inhibition of ER Stress-Induced XBP1 Splicing
This protocol outlines a method to assess the inhibitory activity of this compound on IRE1α-mediated XBP1 mRNA splicing in a cell-based assay.
Materials:
-
Cells (e.g., INS-1, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm))
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
RT-PCR reagents and instrument
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The next day, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.[2]
-
Induce ER stress by adding an appropriate concentration of Tg (e.g., 1 µM) or Tm (e.g., 2.5 µg/mL) to the cell culture medium.
-
Incubate the cells for an additional 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them for RNA extraction according to the manufacturer's protocol.
-
Perform RT-PCR using primers that flank the XBP1 splice site to distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms.
-
Analyze the PCR products by gel electrophoresis to visualize the inhibition of XBP1 splicing in this compound-treated cells compared to the vehicle control.
Signaling Pathway
This compound is an allosteric inhibitor of the IRE1α kinase domain.[1] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[8] This leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor XBP1s.[2][8] XBP1s then translocates to the nucleus and upregulates genes involved in restoring ER homeostasis. This compound binds to the kinase domain of IRE1α, preventing its autophosphorylation and subsequent RNase activation, thereby inhibiting XBP1 splicing.[2]
Caption: Mechanism of action of this compound on the IRE1α signaling pathway.
References
Application Notes: Measuring the Inhibitory Effect of Kira6 on IRE1α
Audience: Researchers, scientists, and drug development professionals.
Introduction Inositol-requiring enzyme 1α (IRE1α) is a critical stress sensor and signal transducer in the Unfolded Protein Response (UPR), a cellular pathway activated by endoplasmic reticulum (ER) stress. IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes to resolve ER stress.[1][2][3] Chronic or overwhelming ER stress, however, can lead IRE1α to promote apoptosis.[4][5]
Kira6 is a potent and specific small-molecule inhibitor of IRE1α.[6][7] It acts as an ATP-competitive inhibitor that binds to the kinase domain, allosterically inhibiting the RNase activity and preventing IRE1α oligomerization.[8][9][10] Measuring the inhibitory effect of this compound is crucial for understanding its therapeutic potential in diseases associated with ER stress, such as diabetes, retinal degeneration, and certain cancers.[8][9] These application notes provide detailed protocols to quantify the inhibitory activity of this compound on IRE1α both in vitro and in cell-based models.
Mechanism of Action: IRE1α Activation and this compound Inhibition
Under ER stress, IRE1α monomers dimerize and trans-autophosphorylate their kinase domains. This conformational change activates the RNase domain, which then splices XBP1 mRNA. This compound binds to the ATP-binding pocket of the kinase domain, locking it in an inactive conformation. This prevents autophosphorylation and subsequent RNase activation.
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to reduce IRE1α activity by 50%.
| Parameter | Target | Assay Type | Value (IC50) | Reference |
| This compound | IRE1α Kinase | In Vitro Kinase Assay | 0.6 µM | [6][7][8] |
| This compound | IRE1α RNase | In Vitro RNA Cleavage | ~0.6 µM | [8][9] |
| This compound | p38 Kinase | In Vitro Kinase Assay | 1.0 µM | [11] |
Note: this compound has been shown to have some off-target effects, such as inhibiting p38 kinase at similar concentrations, which should be considered when interpreting cellular data.[11]
Experimental Protocols
Here we provide detailed protocols for assessing the inhibitory activity of this compound against IRE1α.
Protocol 1: In Vitro IRE1α Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the autophosphorylation of the IRE1α kinase domain by measuring ATP consumption. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
References
- 1. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural distortions induced by Kinase Inhibiting RNase Attenuator (KIRA) compounds prevent the formation of face-to-… [ouci.dntb.gov.ua]
- 11. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Kira6 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kira6 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, a key component of the unfolded protein response (UPR).[1] By targeting the ATP-binding site of IRE1α, this compound allosterically inhibits its RNase activity, thereby modulating downstream signaling pathways crucial for cell survival and adaptation to endoplasmic reticulum (ER) stress. Recent studies have highlighted the therapeutic potential of targeting the UPR in various cancers, making this compound a valuable tool for cancer cell line research. This document provides detailed application notes and protocols for utilizing this compound in cancer research, with a focus on its mechanism of action, effects on cell viability, and induction of apoptosis. Additionally, it addresses the known off-target effects of this compound, providing a comprehensive guide for researchers.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the IRE1α kinase.[1] This inhibition prevents the autophosphorylation of IRE1α, which is a critical step for the activation of its endoribonuclease (RNase) domain. The primary consequence of IRE1α RNase activation is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By inhibiting IRE1α kinase activity, this compound effectively blocks XBP1 splicing, leading to the attenuation of this adaptive UPR signaling branch.
On-Target Effect: IRE1α Pathway Inhibition
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of XBP1 mRNA, resulting in the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes aimed at resolving ER stress. This compound, by inhibiting the kinase activity of IRE1α, prevents these downstream events.
Off-Target Effect: HSP60 and NF-κB Pathway
Recent evidence has revealed that this compound possesses off-target activity independent of its IRE1α inhibition. Specifically, this compound has been shown to bind to cytosolic Heat Shock Protein 60 (HSP60), which in turn interferes with the IKK-driven NF-κB pathway.[2] This interaction curtails the pro-inflammatory output of cancer cells, a phenomenon observed even in IRE1α-deficient cells.[2] This off-target effect is important to consider when interpreting results from studies using this compound, particularly those investigating inflammatory responses.
Data Presentation: Quantitative Analysis of this compound Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. The IC50 of this compound for its primary target, IRE1α kinase, has been determined to be 0.6 µM.[1] However, the cytotoxic IC50 values of this compound can vary significantly depending on the cancer cell line and the assay conditions. Below is a summary of reported IC50 values for this compound in different contexts.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| IRE1α Kinase | Kinase Assay | 0.6 µM | [1] |
| MM.1S (Multiple Myeloma) | Cell Viability | ~10 µM | [3] |
| MM6 (Monocytic) | Cys-LT Production (LPS/fMLP stimulation) | 89 nM | [4] |
| MM6 (Monocytic) | Cys-LT Production (Thapsigargin stimulation) | 112 nM | [4] |
| p38 Kinase | Kinase Assay | ~1 µM | [2][4] |
Note: The IC50 values for cytotoxicity in a broader range of cancer cell lines are not extensively documented in publicly available literature. Researchers are encouraged to determine the IC50 of this compound for their specific cell line of interest using the protocols outlined below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C.
-
Treat the cells with the desired concentration of this compound (e.g., at or near the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of IRE1α Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in the IRE1α pathway, such as IRE1α and the splicing of XBP1, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or an ER stress inducer as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a powerful research tool for investigating the role of the IRE1α signaling pathway in cancer. Its ability to inhibit IRE1α-mediated XBP1 splicing provides a specific mechanism for studying the consequences of UPR modulation in cancer cells. However, researchers must be mindful of its off-target effects on the HSP60/NF-κB pathway, especially when studying inflammatory responses. The protocols provided herein offer a framework for characterizing the effects of this compound on cancer cell viability, apoptosis, and key signaling pathways, enabling a deeper understanding of its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
Troubleshooting & Optimization
Optimizing Kira6 Concentration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Kira6, a potent IRE1α kinase inhibitor. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of the kinase domain of inositol-requiring enzyme 1α (IRE1α).[1][2] By binding to the ATP-binding site, this compound stabilizes the kinase domain in an inactive conformation. This allosterically inhibits the endoribonuclease (RNase) activity of IRE1α, preventing the splicing of X-box binding protein 1 (XBP1) mRNA and the subsequent activation of the unfolded protein response (UPR) pathway.[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-type and context-dependent. However, a good starting point for most in vitro cell culture experiments is between 0.5 µM and 1 µM. This concentration range has been shown to effectively inhibit IRE1α autophosphorylation and XBP1 mRNA splicing in various cell lines.[1] For viability assays, concentrations ranging from 10 nM to 1000 nM have been used, with effects observed from 30 nM in the HMC-1.1 cell line.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: I am not seeing the expected inhibition of IRE1α signaling. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1][2] Ensure your stock solution is properly prepared and stored. It is recommended to use freshly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[4] Stock solutions can be stored at -20°C for up to 6 months or -80°C for up to a year.[4] Avoid repeated freeze-thaw cycles.
-
Cellular Uptake: While generally cell-permeable, the efficiency of uptake can vary between cell types.[1] Consider increasing the incubation time or concentration.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. For instance, it has been shown to inhibit p38 and ERK phosphorylation and interact with HSP60, which could lead to confounding results.[6][7][8][9] If you are using high concentrations, consider cross-validating your findings with another IRE1α inhibitor or using genetic approaches like siRNA-mediated knockdown of IRE1α.
-
Assay Sensitivity: Ensure your downstream readout (e.g., XBP1 splicing assay, western blot for phosphorylated IRE1α) is sensitive enough to detect changes.
Q4: Are there any known off-target effects of this compound?
Yes. While this compound is a selective inhibitor of IRE1α, some off-target activities have been reported. Notably, this compound can inhibit the phosphorylation of p38 and ERK mitogen-activated protein kinases (MAPKs).[6] Additionally, an IRE1α-independent anti-inflammatory effect of this compound has been described, which is mediated through its interaction with cytosolic HSP60.[7][8][9] Researchers should be aware of these potential off-target effects when interpreting their data, especially at higher concentrations.
Q5: How should I prepare my this compound stock solution?
This compound powder should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution.[1][2][4] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 518.53 g/mol ), you would dissolve it in 192.85 µL of DMSO. Sonication may be required to fully dissolve the compound.[4][5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various experimental settings.
| Parameter | Concentration/Value | Cell Type/Model | Reference |
| IC50 (IRE1α Kinase Activity) | 0.6 µM | In vitro kinase assay | [3][4] |
| IC50 (XBP1 mRNA Splicing) | ~2 µM | INS-1 cells (pre-treated for 1h) | [1] |
| IC50 (Ins1 mRNA Degradation) | 0.5 µM | INS-1 cells (pre-treated for 1h) | [1] |
| Effective Concentration (Inhibition of cell viability) | 30 nM - 1000 nM | HMC-1.1 cells (72h treatment) | [4][5] |
| Effective Concentration (Inhibition of KIT signaling) | 10 nM - 1000 nM | HMC-1.1 cells (1h treatment) | [4] |
| Effective Concentration (Inhibition of Ins1 mRNA decay) | 1 µM | INS-1 cells (0-48h treatment) | [4][5] |
| Effective Concentration (Reduction of apoptosis) | 0.1 µM - 10 µM | INS-1 cells (72h treatment) | [4] |
| In Vivo Dosage (Mouse model of diabetes) | 5 mg/kg | Akita diabetic mice (intraperitoneal injection) | [2][4] |
| In Vivo Concentration (Rat model of retinal degeneration) | 10 µM | Rat eye (intravitreal injection) | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting IRE1α activity in a specific cell line.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of your this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Induction of ER Stress: If your experiment requires the induction of endoplasmic reticulum (ER) stress, treat the cells with an ER stress-inducing agent such as tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM) for a predetermined amount of time before or concurrently with this compound treatment.
-
This compound Treatment: Add the prepared this compound dilutions and vehicle control to the cells and incubate for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
Endpoint Analysis: Harvest the cells and analyze the desired endpoint. This could include:
-
Western Blotting: Analyze the phosphorylation status of IRE1α.
-
RT-PCR: Quantify the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA.
-
Cell Viability Assay: Use an appropriate assay (e.g., MTT, CellTiter-Glo) to assess the effect of this compound on cell viability.
-
-
Data Analysis: Plot the measured response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: XBP1 mRNA Splicing Assay by RT-PCR
This protocol details how to measure the extent of IRE1α-mediated XBP1 mRNA splicing.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or ER stress inducers as described in Protocol 1.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon IRE1α-mediated splicing. This will allow for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3% agarose) or a polyacrylamide gel. The XBP1u product will be larger than the XBP1s product.
-
Quantification: Visualize the bands under UV light and quantify the band intensities using densitometry software. The ratio of XBP1s to total XBP1 (XBP1s + XBP1u) can be calculated to determine the extent of splicing.
Visualizations
Caption: Mechanism of this compound action on the IRE1α signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. IRE1 Inhibitor IV, this compound [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IRE1 | TargetMol [targetmol.com]
- 6. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Kira6 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments involving Kira6. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve more reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a potent, ATP-competitive allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1][2] It functions by binding to the ATP-binding pocket of IRE1α, which inhibits its kinase activity and subsequent RNase activity, a critical component of the unfolded protein response (UPR).[2][3] This inhibition prevents the splicing of XBP1 mRNA and reduces the degradation of other mRNAs, thereby promoting cell survival under endoplasmic reticulum (ER) stress.[1]
Q2: We are observing effects that don't seem to be related to the IRE1α pathway. Is this possible?
Yes, recent studies have revealed that this compound has off-target effects independent of its action on IRE1α. These non-canonical effects can lead to unexpected or inconsistent results if not considered in your experimental design. Notably, this compound has been shown to:
-
Inhibit p38 and ERK Signaling: this compound can dose-dependently block the phosphorylation of p38 and ERK, which are key components of the MAPK signaling pathway.[4][5] This can, in turn, affect downstream processes like leukotriene biosynthesis.[4][5]
-
Interact with Hsp60: this compound has been found to bind to Heat Shock Protein 60 (Hsp60), which can modulate inflammatory responses.[3]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific pathway being investigated. Based on published data, a concentration range of 0.1 µM to 10 µM is typically used. For specific endpoints, consider the following:
| Target Pathway/Effect | Reported Effective Concentration | Reference |
| IRE1α RNase Inhibition | IC50 = 0.6 µM | [1][2] |
| Inhibition of p38 Phosphorylation | Starting at 100 nM (0.1 µM) | [4] |
| Inhibition of ERK Phosphorylation | Requires higher concentrations (e.g., 1 µM) | [4] |
| Inhibition of Leukotriene Biosynthesis | Submicromolar concentrations | [5] |
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is important to use fresh, moisture-free DMSO as moisture can reduce its solubility.[1] For stock solutions, a concentration of 50-100 mM in DMSO is common.[1] Store stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Be mindful of the final DMSO concentration in your experiments, and always include a vehicle control (medium with the same percentage of DMSO) in your experimental setup.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target effects on cell signaling pathways. | 1. Titrate this compound concentration. Start with a lower concentration (e.g., 0.1-1 µM) and increase gradually. 2. Include positive and negative controls for the IRE1α pathway (e.g., Thapsigargin to induce ER stress). 3. Assess the phosphorylation status of p38 and ERK via Western blot to determine if these pathways are being affected at the concentrations used. | High concentrations of this compound may inhibit pro-survival pathways like ERK, leading to inconsistent effects on cell viability. Verifying the activation of the intended pathway and checking for off-target effects can clarify the observed results. |
| Inconsistent drug activity due to improper storage or handling. | 1. Prepare fresh dilutions of this compound from a new stock solution. 2. Ensure the DMSO used for reconstitution is anhydrous. | This compound solutions, especially in DMSO, can be susceptible to degradation or precipitation if not stored correctly. |
| Cell density and confluence at the time of treatment. | Standardize cell seeding density and ensure a consistent level of confluence (e.g., 70-80%) at the start of each experiment. | Cell density can significantly impact the cellular response to ER stress and drug treatment. |
Issue 2: Inconsistent Results in Gene Expression or Protein Analysis
Possible Cause | Troubleshooting Step | Rationale Confounding off-target effects. | 1. Use a secondary, structurally different IRE1α inhibitor (e.g., 4µ8C) to confirm that the observed effects are specific to IRE1α inhibition. 2. If available, use IRE1α knockout or knockdown cells as a control.[4][5] | If the effect persists with another IRE1α inhibitor or is absent in IRE1α-deficient cells, it is more likely to be an on-target effect. If the results differ, off-target effects of this compound are a likely cause. Variability in treatment time and sample collection. | Optimize and strictly adhere to a consistent treatment duration. For time-course experiments, ensure precise timing for each data point. | The cellular response to this compound can be dynamic. Inconsistent timing can lead to significant variability in downstream readouts like gene expression and protein levels.
Experimental Protocols
Protocol 1: Assessment of IRE1α Activity via XBP1 Splicing
This protocol is to determine the effect of this compound on the IRE1α-mediated splicing of XBP1 mRNA.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Induction of ER Stress: Treat cells with an ER stress-inducing agent (e.g., 1 µM Thapsigargin or 2.5 µg/mL Tunicamycin) to activate the UPR.
-
This compound Treatment: Co-treat cells with the ER stressor and varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 4-8 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the splice site of XBP1 mRNA.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 will appear as distinct bands. A reduction in the sXBP1 band in this compound-treated cells indicates inhibition of IRE1α.
Protocol 2: Evaluation of Off-Target Effects on MAPK Signaling
This protocol is to assess the impact of this compound on the phosphorylation of p38 and ERK.
-
Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1. It is not necessary to induce ER stress for this experiment.
-
Incubation: Incubate cells with this compound for a shorter duration, typically 30-60 minutes, as phosphorylation events are often rapid.
-
Protein Lysate Preparation: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated ERK (p-ERK), and total ERK.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for both p38 and ERK. A decrease in this ratio in this compound-treated cells indicates an off-target effect.
Visualizations
References
Kira6 Technical Support Center: Investigating Potential Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxic effects of Kira6, particularly at high concentrations. The following information is intended to help troubleshoot unexpected experimental outcomes and provide a deeper understanding of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: The primary role of this compound is to act as a potent and specific inhibitor of the IRE1α kinase, which is intended to promote cell survival under conditions of endoplasmic reticulum (ER) stress.[1][2] However, cytotoxicity has been observed in specific contexts, often at higher concentrations or in particular cell lines. This dual effect can be attributed to its on-target versus off-target activities.
Q2: What are the known off-target effects of this compound that could contribute to cytotoxicity?
A2: Several studies have identified off-target effects of this compound that can lead to cytotoxicity, independent of its action on IRE1α. These include:
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HSP60 Inhibition: this compound can bind to cytosolic Heat Shock Protein 60 (HSP60), which can interfere with inflammatory pathways.[3][4]
-
KIT Kinase Inhibition: At nanomolar concentrations, this compound has been shown to be a potent inhibitor of the KIT tyrosine kinase. This can induce cell death in cell lines that are dependent on KIT signaling for survival, such as certain mast cell leukemia lines.[5]
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p38 and ERK Signaling Inhibition: this compound can inhibit the p38 and ERK signaling pathways, which are involved in various cellular processes, including proliferation and survival.[6]
Q3: In which cell lines has this compound-induced cytotoxicity been observed?
A3: Cytotoxicity has been reported in the following cell lines:
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Neuro2a cells: Significant cytotoxicity was observed even at low concentrations.[7]
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Wild-type induced pluripotent stem cells (iPSCs): Prolonged or high-concentration treatment with this compound led to an increase in apoptosis.[7]
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HMC-1.1 (mast cell leukemia): Nanomolar concentrations of this compound were sufficient to induce cell death due to KIT inhibition.[5]
Q4: Under what conditions does this compound promote cell survival?
A4: this compound has been shown to preserve cell viability in models of ER stress. This pro-survival effect is linked to its intended on-target inhibition of IRE1α. Examples include:
Troubleshooting Guide
If you are observing unexpected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps:
Issue: Higher than expected cell death in your experimental model.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for IRE1α inhibition without inducing significant cytotoxicity in your specific cell line. |
| Off-Target Effects | - Investigate if your cell line is dependent on signaling pathways known to be affected by this compound off-target activities (e.g., KIT, p38, ERK).- Consider using a secondary, structurally different IRE1α inhibitor to confirm that the observed phenotype is due to IRE1α inhibition and not an off-target effect. |
| Cell Line Sensitivity | Be aware that certain cell lines, such as Neuro2a, are particularly sensitive to this compound.[7] If possible, test the effects of this compound in a different cell line to see if the cytotoxicity is model-specific. |
| Prolonged Exposure | Reduce the duration of this compound treatment. Prolonged exposure has been shown to increase apoptosis in some cell types.[7] |
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and their observed effects.
| Concentration | Cell Line / Model | Observed Effect | On-Target/Off-Target |
| Nanomolar concentrations | HMC-1.1 (mast cell leukemia) | Induction of cell death[5] | Off-target (KIT inhibition) |
| Low concentrations | Neuro2a | Significant cytotoxicity[7] | Not specified |
| 100 nM | MM6 cells | Inhibition of p38 phosphorylation[6] | Off-target (p38 inhibition) |
| 0.6 µM (IC50) | Cell-free assay | Inhibition of IRE1α kinase activity[2] | On-target |
| 1 µM | A375 cells | Blocking of CXCL8 production[8] | Off-target (HSP60 mediated) |
| High concentrations | Wild-type iPSCs | Increased apoptosis[7] | Not specified |
Experimental Protocols
General Protocol for Assessing Cell Viability using a Plate-Based Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for each specific cell line.
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Cell Seeding:
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Culture your cells of interest to ~80% confluency.
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density.
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Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
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This compound Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
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Several methods can be used to assess cell viability, such as MTT, XTT, or PrestoBlue assays. Follow the manufacturer's instructions for your chosen assay.
-
Typically, this involves adding the assay reagent to each well and incubating for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the dose-response curve to determine the IC50 value for cytotoxicity if applicable.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Confirming IRE1α Inhibition by Kira6
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the inhibition of IRE1α by Kira6 using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit IRE1α?
This compound is a potent and specific ATP-competitive inhibitor of the IRE1α kinase domain.[1] By binding to the ATP-binding site, it allosterically inhibits IRE1α's RNase activity and prevents its autophosphorylation and oligomerization, which are essential for its activation during endoplasmic reticulum (ER) stress.[1][2]
Q2: What are the primary protein markers to assess this compound-mediated IRE1α inhibition via Western blot?
To confirm IRE1α inhibition, you should probe for the following key proteins:
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Phospho-IRE1α (p-IRE1α): The most direct marker of IRE1α activation is its autophosphorylation, typically at Ser724. Successful inhibition by this compound will lead to a significant decrease in the p-IRE1α signal in ER-stressed cells.[3][4]
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Total IRE1α: This is crucial as a loading control to ensure that the observed changes in p-IRE1α are not due to variations in the total amount of IRE1α protein.
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Spliced X-box binding protein 1 (XBP1s): Activated IRE1α splices XBP1 mRNA, leading to the translation of the active XBP1s transcription factor.[5][6] A reduction in XBP1s protein levels upon this compound treatment indicates successful inhibition of IRE1α's RNase activity.[4][7]
Q3: What is the expected outcome on a Western blot when IRE1α is successfully inhibited by this compound?
In cells subjected to an ER stress inducer (like tunicamycin or thapsigargin), successful inhibition by this compound will result in:
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A marked decrease in the band corresponding to p-IRE1α .
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No significant change in the band for total IRE1α .
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A significant reduction or disappearance of the band for XBP1s .
Q4: What are the essential controls for this experiment?
To ensure the validity of your results, include the following controls:
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Vehicle Control (e.g., DMSO): Cells treated with the vehicle for this compound to establish a baseline.
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ER Stress Inducer Control: Cells treated only with an ER stress inducer (e.g., tunicamycin, thapsigargin) to show the maximum activation of IRE1α (high p-IRE1α and XBP1s).[8]
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This compound + ER Stress Inducer: The experimental group to test the inhibitory effect of this compound.
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Untreated Control: Cells grown under normal conditions to show the basal levels of the target proteins.
Experimental Workflow & Protocols
Signaling Pathway of IRE1α Activation and this compound Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 6. XBP-1s (D2C1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHOP (L63F7) Mouse mAb | Cell Signaling Technology [cellsignal.com]
Navigating Unexpected Phenotypic Changes with Kira6: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Kira6 in their experiments. This compound is a potent inhibitor of IRE1α kinase activity, a key component of the Unfolded Protein Response (UPR). However, recent studies have revealed that this compound can induce unexpected phenotypic changes due to off-target effects. This guide will help you understand and manage these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent type II IRE1α kinase inhibitor with an IC50 of 0.6 μM.[1][2] It functions by binding to the ATP-binding site of IRE1α, which inhibits its autophosphorylation and oligomerization. This allosterically inhibits the RNase activity of IRE1α, a critical step in the XBP1 mRNA splicing cascade that is a hallmark of the Unfolded Protein Response (UPR).[3][4]
Q2: I'm observing phenotypic changes in my experiment that are inconsistent with IRE1α inhibition. What could be the cause?
A2: While this compound is a potent IRE1α inhibitor, it has been shown to have significant off-target effects that are independent of IRE1α. These off-target activities are a likely cause of unexpected phenotypic changes.
Q3: What are the known off-target effects of this compound?
A3: Two major off-target effects of this compound have been identified:
-
Inhibition of Heat Shock Protein 60 (HSP60): this compound can directly bind to cytosolic HSP60, which in turn inhibits the IKK-driven NF-κB pathway.[5][6] This can lead to a reduction in the production of pro-inflammatory cytokines and chemokines.[3][7]
-
Inhibition of the p38/ERK MAPK signaling pathway: this compound has been shown to interfere with the p38 and ERK signaling pathways, leading to the inhibition of leukotriene biosynthesis.[8] This effect is also independent of IRE1α.[8][9]
Q4: My experiment involves studying inflammation. How might this compound's off-target effects influence my results?
A4: this compound's inhibition of HSP60 and the subsequent suppression of the NF-κB pathway can significantly curtail inflammatory responses.[3][5][7] This can manifest as a reduction in the secretion of inflammatory mediators like CXCL8.[5] If you are studying inflammation, it is crucial to consider that the observed anti-inflammatory effects of this compound may not be solely due to IRE1α inhibition.
Q5: I am investigating cellular stress responses. Could the off-target effects of this compound confound my data?
A5: Yes. The p38 and ERK MAPK pathways are involved in a variety of cellular stress responses.[8] this compound's inhibition of these pathways could lead to phenotypes that are unrelated to the UPR and IRE1α. Therefore, attributing all observed changes in cellular stress responses solely to IRE1α inhibition when using this compound would be an oversimplification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced inflammatory cytokine/chemokine production (e.g., CXCL8) not correlating with IRE1α activity. | Off-target inhibition of HSP60 by this compound, leading to suppression of the NF-κB pathway.[3][5] | 1. Validate IRE1α-independence: Repeat the experiment in IRE1α knockout or knockdown cells. If the anti-inflammatory effect persists, it is likely an off-target effect.[5] 2. Use an alternative IRE1α RNase inhibitor: Consider using inhibitors like 4µ8C or STF-083010 that target the RNase activity of IRE1α directly and may not have the same off-target effects on the NF-κB pathway.[5] 3. Measure NF-κB activity: Directly assess NF-κB pathway activation (e.g., by measuring IκBα phosphorylation or using a reporter assay) to confirm off-target inhibition. |
| Unexpected changes in cell signaling pathways related to stress or inflammation, independent of the UPR. | Off-target inhibition of the p38/ERK MAPK signaling pathways by this compound.[8] | 1. Assess p38 and ERK phosphorylation: Perform western blotting to determine the phosphorylation status of p38 and ERK in the presence of this compound. A decrease in phosphorylation would indicate off-target activity.[8] 2. Use specific p38 or ERK inhibitors: Compare the phenotype induced by this compound to that of specific p38 (e.g., SB203580) or ERK (e.g., U0126) inhibitors to see if the effects are similar. |
| General discrepancy between expected and observed cellular phenotype. | The cellular phenotype is a composite of both on-target IRE1α inhibition and off-target effects on HSP60 and p38/ERK pathways. | 1. Dose-response analysis: Perform a dose-response curve for this compound and correlate the phenotypic changes with the IC50 for IRE1α inhibition and any known IC50 values for off-target effects. 2. Consult the literature: Carefully review studies that have characterized the off-target effects of this compound to better understand the potential for unexpected phenotypes in your specific experimental system.[3][5][8] |
Quantitative Data Summary
| Target | Inhibitor | IC50 / Effective Concentration | Observed Effect | Reference |
| IRE1α Kinase Activity | This compound | 0.6 µM | Inhibition of autophosphorylation and RNase activity. | [1][2] |
| p38 Kinase Activity | This compound | ~1 µM | Inhibition of p38 kinase activity. | [8] |
| CXCL8 Production | This compound | 1 µM | Significant blocking of CXCL8 production. | [10] |
| Leukotriene Biosynthesis | This compound | Submicromolar | Inhibition of LTB4 and cys-LT production. | [9] |
Experimental Protocols
General Protocol for Cell Culture Experiments
-
Cell Seeding: Plate cells at a density appropriate for your specific cell line and experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment:
-
For endpoint assays, treat the cells with this compound or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
For time-course experiments, add this compound at different time points before harvesting.
-
-
Harvesting and Analysis: After treatment, harvest the cells and perform your downstream analysis (e.g., Western blot, ELISA, qPCR).
Note: The optimal concentration of this compound and the duration of treatment may vary depending on the cell type and the specific experimental question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Signaling Pathway Diagrams
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Caption: Off-target signaling pathways of this compound, inhibiting HSP60 and p38/ERK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 60 couples an oxidative stress-responsive p38/MK2 signaling and NF-κB survival machinery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 8. Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UPR Modulation: Kira6 versus Toyocamycin
In the landscape of cellular stress research, the Unfolded Protein Response (UPR) stands out as a critical signaling network for maintaining endoplasmic reticulum (ER) homeostasis. The inositol-requiring enzyme 1α (IRE1α) pathway is a central branch of the UPR, and its modulation offers significant therapeutic potential in a range of diseases, from cancer to neurodegenerative disorders. This guide provides a detailed comparison of two widely used small molecule inhibitors of the IRE1α pathway: Kira6 and Toyocamycin. We present their mechanisms of action, quantitative performance data, and relevant experimental protocols to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Toyocamycin both target the IRE1α pathway, but through distinct mechanisms. IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α autophosphorylates and oligomerizes, leading to the activation of its RNase domain, which then unconventionally splices X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.
This compound is a potent, ATP-competitive inhibitor of the IRE1α kinase domain. By binding to the kinase domain, this compound prevents the autophosphorylation and subsequent oligomerization of IRE1α.[1][2][3] This allosteric inhibition effectively blocks the activation of its RNase domain, thereby preventing XBP1 mRNA splicing.[4]
Toyocamycin , an adenosine analog, directly inhibits the RNase activity of IRE1α.[5][6] It does not affect the autophosphorylation of IRE1α but prevents the cleavage of XBP1 mRNA.[5] As a nucleoside analog, Toyocamycin can have broader effects on cellular processes, including RNA synthesis and ribosome function.[7]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and Toyocamycin based on available experimental data. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental system are limited.
| Parameter | This compound | Toyocamycin | Reference |
| Target | IRE1α Kinase Domain | IRE1α RNase Domain | [1][4],[5][6] |
| Mechanism | Allosteric inhibition of autophosphorylation and oligomerization | Direct inhibition of endoribonuclease activity | [2],[5] |
| IC50 (IRE1α Kinase) | 0.6 µM | Not Applicable | [3][4] |
| IC50 (XBP1 Splicing) | Not directly reported, but effective at sub-micromolar concentrations | ~80 nM | [4],[5] |
| Specificity | Primarily targets IRE1α kinase. Off-target effects on p38/ERK MAPK and HSP60 have been reported. | Selectively inhibits IRE1α RNase. Broader effects as an adenosine analog on RNA synthesis. | [8],[7] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for this compound and Toyocamycin within the IRE1α signaling pathway and a typical experimental approach for their evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
Kira6 and the Inhibition of IRE1α Phosphorylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selective inhibition of key signaling molecules is paramount. This guide provides a comparative analysis of Kira6, a widely studied inhibitor of IRE1α, and its efficacy in blocking the phosphorylation of this key sensor of the Unfolded Protein Response (UPR). We will delve into supporting experimental data, compare its performance with other available inhibitors, and provide detailed protocols for validation.
Inositol-requiring enzyme 1α (IRE1α) is a critical transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α autophosphorylates, leading to the activation of its endoribonuclease (RNase) domain. This initiates the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the adaptive UPR. However, sustained IRE1α signaling can also lead to apoptosis. Consequently, inhibitors of IRE1α are of significant interest for therapeutic development in various diseases, including cancer and inflammatory conditions.
This compound is a potent, ATP-competitive inhibitor of the IRE1α kinase domain.[1][2] By binding to the ATP-binding pocket, this compound allosterically inhibits IRE1α's RNase activity and prevents its oligomerization.[2]
Comparative Inhibitory Effects on IRE1α Phosphorylation
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme by 50%. The table below summarizes the reported IC50 values for this compound and other notable IRE1α inhibitors against IRE1α kinase activity or autophosphorylation.
| Inhibitor | Target | IC50 (IRE1α Kinase/Autophosphorylation) | Reference(s) |
| This compound | IRE1α Kinase | 0.6 µM | [1][2] |
| KIRA7 | IRE1α Kinase | 110 nM | [3] |
| KIRA8 | IRE1α Kinase | 5.9 nM | [3][4] |
| IRE1α kinase-IN-1 | IRE1α Kinase | 77 nM | [5] |
| IRE1α kinase-IN-1 | IRE1α Autophosphorylation | 160 nM | [5] |
| Toxoflavin | IRE1α Kinase | 1.53 µM | [6] |
It is important to note that while this compound is a potent inhibitor of IRE1α, several studies have highlighted potential off-target effects. Research has shown that some of the anti-inflammatory effects of this compound are independent of IRE1α and may be mediated through inhibition of other kinases such as p38 or interactions with proteins like HSP60.[7] This is a critical consideration when interpreting experimental results and for the development of highly specific therapeutic agents.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate IRE1α inhibition, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kira6 Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Kira6's performance against its intended target, Inositol-requiring enzyme 1α (IRE1α), and its cross-reactivity with other kinases and off-target proteins. The information presented herein is supported by experimental data from publicly available research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase domain of IRE1α, a key sensor and transducer of the Unfolded Protein Response (UPR). It is an ATP-competitive inhibitor that allosterically prevents the activation of IRE1α's RNase domain, thereby blocking the downstream signaling cascade that can lead to apoptosis under conditions of prolonged endoplasmic reticulum (ER) stress.[1][2] Its potential as a therapeutic agent is being explored in diseases associated with ER stress, such as diabetes and retinal degeneration.[1][2][3]
Cross-Reactivity Profile of this compound
While developed as a specific inhibitor of IRE1α, recent studies have indicated that this compound exhibits a degree of cross-reactivity with other kinases and proteins. It is important for researchers to be aware of these off-target effects when interpreting experimental results.
Quantitative Data on Off-Target Interactions
A comprehensive, broad-panel kinome scan for this compound is not publicly available at this time. However, several studies have identified specific off-target interactions. The following table summarizes the available quantitative data on the cross-reactivity of this compound with kinases other than IRE1α.
| Target Kinase/Protein | Assay Type | Reported Value (IC50/Kd) | Reference |
| IRE1α (intended target) | Kinase Activity Assay | 0.6 µM (IC50) | [3][4] |
| p38 MAPK | Kinase Activity Assay | ~1 µM (IC50) | |
| KIT | Microscale Thermophoresis | 10.8 µM (Kd) | |
| HSP60 | Photoaffinity Labeling | Not Quantified | [5] |
| LYN | Homology Modeling | Not Quantified | |
| FYN | Homology Modeling | Not Quantified |
Note: The identification of HSP60 as an off-target was qualitative, and while LYN and FYN were identified as potential interactors through computational modeling, experimental quantification of the binding affinity is not yet available. The inhibitory effect of this compound on p38 MAPK is notable as its IC50 value is in a similar micromolar range to that of its intended target, IRE1α.
Signaling Pathway of IRE1α
The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation. Prolonged activation can also lead to apoptosis through the recruitment of TRAF2 and ASK1, activating the JNK pathway.[6][7][8][9][10]
Caption: The IRE1α signaling pathway in the Unfolded Protein Response.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for a biochemical assay to determine the inhibitory activity of a compound like this compound against a specific kinase.[11][12][13][14]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Enzyme Solution: Dilute the purified kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
- Substrate Solution: Prepare the kinase-specific substrate (peptide or protein) and ATP solution in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.
- Test Compound (Inhibitor) Dilution Series: Prepare a serial dilution of this compound (or other test compounds) in DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations.
2. Assay Procedure:
- Add the test compound dilutions to the wells of a microplate. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
- Add the kinase enzyme solution to all wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
- Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
3. Detection:
- Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step, depending on the assay format.
- Quantify the kinase activity. The detection method will vary based on the assay format:
- Radiometric Assay: Measure the incorporation of 32P from [γ-32P]ATP into the substrate.
- Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization): Measure the change in fluorescence signal resulting from substrate phosphorylation.
- Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is correlated with kinase activity.
4. Data Analysis:
- Subtract the background signal (wells with no enzyme) from all data points.
- Normalize the data to the positive and negative controls. The negative control (vehicle) represents 100% kinase activity, and the positive control (or no enzyme) represents 0% activity.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Comparative Analysis of IRE1α Inhibitors: Kira6 vs. STF-083010
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used inhibitors of the Inositol-requiring enzyme 1α (IRE1α), Kira6 and STF-083010. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in selecting the appropriate tool compound for their studies of the unfolded protein response (UPR) and associated pathologies.
Introduction to IRE1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations to ER homeostasis can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE1α is a key sensor of ER stress and a central component of the UPR.[1][2] This transmembrane protein possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][3] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). In cases of prolonged or severe ER stress, IRE1α's RNase activity can also lead to the degradation of other mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can contribute to apoptosis.[3] Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1]
Mechanisms of Action: A Tale of Two Inhibitors
This compound and STF-083010 represent two distinct classes of IRE1α inhibitors, targeting different functional aspects of the enzyme.
This compound is a potent, ATP-competitive type II kinase inhibitor.[4] By binding to the kinase domain, this compound allosterically inhibits IRE1α's RNase activity.[5][6] This mode of action prevents both the autophosphorylation and the oligomerization of IRE1α, which are essential for its endoribonuclease function.[4][7]
STF-083010 , in contrast, is a covalent inhibitor that directly targets the RNase domain of IRE1α. It forms a Schiff base with a specific lysine residue (Lys907) in the RNase active site, thereby blocking its catalytic activity without affecting the kinase function.[8][9]
Below is a diagram illustrating the distinct inhibitory mechanisms of this compound and STF-083010 on the IRE1α signaling pathway.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters for this compound and STF-083010 based on available experimental data. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific assay conditions, cell type, and substrate used.
| Parameter | This compound | STF-083010 | Reference(s) |
| Target Domain | Kinase Domain (allosteric inhibition of RNase) | RNase Domain (direct covalent inhibition) | [4][8][9] |
| IC50 (IRE1α Kinase Activity) | 0.6 µM | Not Applicable | [4][6] |
| IC50 (IRE1α RNase Activity - XBP1 Splicing) | Dose-dependent inhibition observed | ~25 µM | [4][8] |
| Known Off-Target Effects | Yes (HSP60, NF-κB pathway) | Not reported to affect kinase activity | [7][10][11] |
| In Vivo Applicability | Effective in rodent models | Poor solubility and high IC50 limit in vivo use | [4][8] |
Off-Target Effects: A Critical Consideration
A crucial aspect of inhibitor selection is understanding their specificity. While both compounds are valuable tools, studies have revealed significant off-target effects for this compound.
This compound has been shown to exert anti-inflammatory effects independently of IRE1α.[7][10][11] Mechanistic studies have identified the cytosolic chaperone HSP60 as a direct off-target of this compound.[7][10] This interaction leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7][10] Researchers using this compound to probe the role of IRE1α in inflammatory responses should therefore exercise caution and employ appropriate controls, such as IRE1α knockout or knockdown cells, to confirm that the observed effects are indeed mediated by IRE1α.
STF-083010 is generally considered more specific to the RNase activity of IRE1α, as it does not inhibit its kinase function.[1] However, as with any small molecule inhibitor, the potential for unforeseen off-target effects cannot be entirely ruled out and should be considered in the experimental design.
The following diagram illustrates the off-target signaling pathway of this compound.
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the activity and effects of this compound and STF-083010.
XBP1 Splicing Assay (RT-PCR)
This assay is a fundamental method to determine the inhibition of IRE1α's RNase activity.
Objective: To qualitatively or semi-quantitatively measure the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Methodology:
-
Cell Treatment: Plate cells and treat with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of the IRE1α inhibitor (this compound or STF-083010) for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron removed during splicing.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes.
-
Analysis: Quantify the band intensities to determine the relative amounts of XBP1s and XBP1u.
Primer Sequences (Human XBP1):
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
(Note: Primer sequences may need to be optimized for different species.)
Western Blot for Phosphorylated IRE1α
This protocol is used to assess the inhibition of IRE1α's kinase activity, primarily relevant for this compound.
Objective: To detect the levels of phosphorylated IRE1α (p-IRE1α) as a measure of its activation.
Methodology:
-
Cell Lysis: After treatment as described above, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-p-IRE1α Ser724).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total IRE1α to normalize for protein loading.
Cell Viability Assay
This assay is essential for determining the cytotoxic effects of the inhibitors.
Objective: To measure the number of viable cells after treatment with this compound or STF-083010.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 24, 48, 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for ATP-based assays) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value for cytotoxicity.
The following diagram provides a general workflow for evaluating IRE1α inhibitors.
Summary and Recommendations
| Feature | This compound | STF-083010 | Recommendation |
| Potency | High (nanomolar to low micromolar IC50 for kinase inhibition) | Lower (micromolar IC50 for RNase inhibition) | For high-potency inhibition of IRE1α signaling, this compound is the preferred choice. |
| Specificity | Known off-target effects on HSP60/NF-κB | Considered more specific to the RNase domain | For studies specifically focused on the RNase activity of IRE1α without confounding kinase inhibition, STF-083010 is a better tool, though its limitations should be acknowledged. When using this compound, especially in inflammatory models, validation with IRE1α-null cells is highly recommended. |
| In Vivo Use | Demonstrated efficacy in animal models | Limited by poor solubility and high IC50 | For in vivo studies, this compound or its analogs are currently the more viable option. |
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAM-Mediated Mitochondrial Ca2+ Overload and Endoplasmic Reticulum Stress Aggravates Synaptic Plasticity Impairment in Diabetic Mice [mdpi.com]
- 4. XBP1 Splicing Assay [bio-protocol.org]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Xbp1 splicing assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Kira6: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kira6's Performance with Alternative IRE1α Inhibitors
The therapeutic potential of targeting the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR), has garnered significant interest in various disease models. This compound, a potent allosteric inhibitor of IRE1α kinase activity, has emerged as a promising candidate for mitigating cellular stress and promoting cell survival. This guide provides an in vivo validation of this compound's therapeutic effects, comparing its performance with other known IRE1α inhibitors and offering detailed experimental insights for researchers in the field.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the available in vivo data for this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from independent research.
| Compound | Disease Model | Animal Model | Key Outcomes | Reference |
| This compound | Type 1 Diabetes | Akita Mice | Preserves pancreatic β-cells, increases insulin, and reduces hyperglycemia.[1] | Ghosh et al., 2014 |
| This compound | Retinal Degeneration | Rat Model | Preserves photoreceptor functional viability in models of ER stress-induced retinal degeneration. | Ghosh et al., 2014 |
| 4µ8C | Hepatocellular Carcinoma | Chemically-induced mouse model | Significantly reduced tumor burden and collagen deposition. | Heindryckx et al., 2020 |
| AMG-18 | Inflammation | - | Potent and selective IRE1α inhibitor, with demonstrated in vivo activity in reducing UPRmt markers in hyperlipidemic mice. | Harrington et al., 2015 |
| Toyocamycin | Multiple Myeloma | - | Inhibits constitutive XBP1 splicing in multiple myeloma cells; however, in vivo efficacy data in animal models is limited. | - |
| GSK2850163 | Multiple Myeloma | - | A potent and selective IRE1α RNase inhibitor; in vivo data is not readily available in the public domain. | - |
Detailed Experimental Protocols
To facilitate the design and replication of in vivo studies, detailed experimental methodologies for key experiments are provided below.
This compound in Akita Mouse Model of Type 1 Diabetes
-
Animal Model: Male Akita mice, which carry a spontaneous mutation in the Ins2 gene, leading to proinsulin misfolding and progressive β-cell loss. These mice typically develop hyperglycemia around 4-5 weeks of age.[2][3]
-
Dosing Regimen: While specific data from a comprehensive dose-response study is not publicly available, studies have utilized intraperitoneal (i.p.) injections of this compound. A general starting point for dose exploration could be in the range of 5-10 mg/kg, administered daily or on alternate days.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Endpoint Analysis:
-
Blood Glucose Monitoring: Regular monitoring of blood glucose levels from tail vein blood using a glucometer.
-
Insulin Measurement: Serum insulin levels can be quantified using ELISA kits at the end of the study.
-
Histological Analysis: Pancreatic tissues can be collected, fixed, and stained (e.g., with insulin antibodies) to assess β-cell mass and islet morphology.
-
4µ8C in a Chemically-Induced Mouse Model of Hepatocellular Carcinoma
-
Animal Model: Hepatocellular carcinoma was induced in mice by weekly intraperitoneal injections of N-nitrosodiethylamine (DEN) at a dose of 35 mg/kg body weight for 25 weeks.
-
Dosing Regimen: From week 10 onwards, mice were treated with 4µ8C at a dose of 10 µg/g body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection, administered twice per week.
-
Endpoint Analysis:
-
Tumor Burden Assessment: Livers were collected at the end of the study, and tumor burden was quantified by measuring the tumor area on H&E-stained liver sections.
-
Collagen Deposition: Sirius Red staining can be used to assess the degree of fibrosis.
-
Gene Expression Analysis: RNA can be extracted from tumor tissues to analyze the expression of proliferation markers (e.g., PCNA) and other relevant genes by qRT-PCR.
-
Visualizing the Molecular Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were generated using the DOT language.
References
- 1. Type 1 diabetic Akita mice have low bone mass and impaired fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type 1 Diabetic Akita Mouse Hearts Are Insulin Sensitive but Manifest Structurally Abnormal Mitochondria That Remain Coupled Despite Increased Uncoupling Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigation of Retinal Metabolic Function in Type 1 Diabetic Akita Mice [frontiersin.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Kira6 and APY29
For researchers, scientists, and drug development professionals, understanding the nuanced differences between small molecule inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the anti-inflammatory properties of two widely studied IRE1α inhibitors, Kira6 and APY29, supported by experimental data and methodological insights.
This compound and APY29 are both potent modulators of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). While both compounds target IRE1α, they exhibit distinct mechanisms of action that lead to divergent downstream effects on inflammatory signaling pathways. This comparison guide delves into their mechanisms, presents available quantitative data on their anti-inflammatory efficacy, and outlines the experimental protocols used to generate this data.
Mechanism of Action: A Tale of Two Inhibitors
This compound is classified as a Type II kinase inhibitor of IRE1α.[1] It binds to the ATP-binding pocket of the kinase domain in its inactive conformation, allosterically inhibiting the endoribonuclease (RNase) activity of IRE1α.[2][3] This mode of action prevents the downstream splicing of X-box binding protein 1 (XBP1) mRNA and subsequent activation of UPR target genes.
In contrast, APY29 is a Type I kinase inhibitor that binds to the active conformation of the IRE1α kinase domain. This interaction inhibits the autophosphorylation of IRE1α but, paradoxically, promotes the oligomerization of IRE1α and enhances its RNase activity.[4]
A critical distinction in their anti-inflammatory effects has emerged from recent studies. While APY29's effects are thought to be mediated through its on-target modulation of IRE1α, the anti-inflammatory properties of this compound have been shown to be largely independent of its IRE1α inhibitory activity. Instead, this compound exerts its anti-inflammatory effects through an off-target interaction with Heat Shock Protein 60 (HSP60), which in turn inhibits the activation of the NF-κB signaling pathway.[5]
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies providing quantitative data on the anti-inflammatory effects of this compound and APY29 are limited. However, data from studies investigating their effects in various inflammatory models can be compiled to provide a comparative overview.
| Compound | Model System | Inflammatory Stimulus | Measured Cytokine/Mediator | Inhibition | Reference |
| This compound | A375 melanoma cells | Mitoxantrone (MTX) | CXCL8 | Significant reduction at 1 µM | |
| Human bronchial epithelial cells (BEAS-2B) | Organic dust extract | IL-6, CXCL8, pro-IL-1β | Reduction (concentration not specified) | ||
| APY29 | Human bronchial epithelial cells (BEAS-2B) | Organic dust extract | IL-6, CXCL8, pro-IL-1β | Reduction (concentration not specified) |
Note: The study mentioning the reduction of inflammatory mediators by both this compound and APY29 in response to organic dust extract did not provide specific quantitative data in the available literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of this compound and APY29's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: A375 human melanoma cells or BEAS-2B human bronchial epithelial cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for A375, LHC-9 for BEAS-2B) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound, APY29, or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) before the addition of an inflammatory stimulus (e.g., mitoxantrone, organic dust extract).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is used to quantify the concentration of secreted cytokines, such as CXCL8 (IL-8), in the cell culture supernatant.
-
Procedure:
-
After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The supernatant is then added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Cells (e.g., A375) are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Transfected cells are then treated with the inflammatory stimulus in the presence or absence of the inhibitor (e.g., this compound).
-
After a defined period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Conclusion
The comparison between this compound and APY29 reveals a fascinating divergence in their anti-inflammatory mechanisms. This compound, through its off-target inhibition of HSP60, presents a novel avenue for modulating NF-κB-driven inflammation, independent of its effects on the UPR. APY29, on the other hand, appears to exert its anti-inflammatory effects through its on-target activity on IRE1α, although the precise downstream consequences of its unique mode of action on inflammation require further elucidation.
For researchers in drug development, this comparison highlights the importance of thorough mechanism-of-action studies and the potential for off-target effects to be therapeutically beneficial. Future head-to-head studies with comprehensive quantitative data are needed to fully delineate the comparative anti-inflammatory potential of these two important research compounds.
References
- 1. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Inhibition of IRE1α/XBP1 axis alleviates LPS-induced acute lung injury by suppressing TXNIP/NLRP3 inflammasome activation and ERK/p65 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Kira6: A Favorable Safety Profile in the Landscape of IRE1 Inhibitors?
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for therapeutic agents targeting the Inositol-Requiring Enzyme 1 (IRE1), a key mediator of the unfolded protein response (UPR), numerous inhibitors have emerged. Among these, Kira6 has garnered significant attention for its potential efficacy in mitigating endoplasmic reticulum (ER) stress- associated pathologies. This guide provides an objective comparison of the safety profile of this compound with other notable IRE1 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
The IRE1 Signaling Pathway: A Dual Regulator of Cell Fate
Under ER stress, the accumulation of unfolded or misfolded proteins activates IRE1. This activation triggers two distinct downstream signaling cascades: a pro-survival pathway mediated by the splicing of X-box binding protein 1 (XBP1) mRNA, and a pro-apoptotic pathway involving Regulated IRE1-Dependent Decay (RIDD) of mRNA and the activation of c-Jun N-terminal kinase (JNK). The delicate balance between these pathways often determines cell fate. IRE1 inhibitors are being investigated for their therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Comparative Safety Profile of IRE1 Inhibitors
The ideal IRE1 inhibitor would selectively modulate its activity with minimal off-target effects and low cytotoxicity to healthy cells. The following tables summarize the available data on the safety profiles of this compound and other commonly studied IRE1 inhibitors.
On-Target Potency and In Vitro Cytotoxicity
| Inhibitor | Mechanism of Action | IC50 (IRE1α Kinase) | IC50 (IRE1α RNase) | Cytotoxicity Data |
| This compound | ATP-competitive kinase inhibitor, allosteric RNase inhibitor | 0.6 µM[1][2] | - | Negligible toxicity up to 10 µM in INS-1 cells[3] |
| APY29 | ATP-competitive kinase inhibitor | - | - | Pleiotropic toxicity, including proliferative blocks at low micromolar concentrations[4] |
| STF-083010 | Covalent modification of RNase domain (Lys907) | No effect | - | Cytostatic and cytotoxic activity in multiple myeloma cells in a dose- and time-dependent manner[5][6] |
| 4µ8C | RNase inhibitor | No effect | 76 nM[7] | No significant cytotoxicity in H4IIE cells, but reduces cell proliferation at higher concentrations (>60 µM)[8] |
| MKC-3946 | RNase inhibitor | - | - | Modest growth inhibition in multiple myeloma cell lines, without toxicity in normal mononuclear cells[9] |
| AMG-18 (Kira8) | Allosteric RNase attenuator | - | 5.9 nM[9] | Cytotoxic to multiple myeloma cells[10] |
In Vivo Safety and Off-Target Effects
| Inhibitor | In Vivo Administration & Observed Toxicity | Known Off-Target Effects |
| This compound | Intraperitoneal injection in mice (10 mg/kg) showed no apparent toxicity[1]. | Inhibits p38 and ERK signaling pathways[8]. Targets cytosolic HSP60, mediating anti-inflammatory effects independent of IRE1α[11][12][13]. |
| STF-083010 | Intraperitoneal injection in mice with human multiple myeloma xenografts (30 mg/kg) significantly inhibited tumor growth; specific toxicity data not detailed[6][14]. | Preferentially toxic to CD138+ multiple myeloma cells compared to normal B, T, and NK cells[6]. |
| 4µ8C | - | Apparent off-target or compensatory responses at higher concentrations (60 µM)[8]. |
| MKC-3946 | - | Not specified in the reviewed literature. |
| APY29 | Not suitable for in vivo studies due to toxicity[4]. | Not specified in the reviewed literature. |
| AMG-18 (Kira8) | - | Potently suppressed phosphorylation of BCR activation-associated kinases, including Bruton's tyrosine kinase (BTK)[10]. |
Experimental Workflows and Protocols
Accurate assessment of an inhibitor's safety profile relies on robust experimental methodologies. Below are diagrams and detailed protocols for key experiments cited in the comparison.
Key Experimental Protocols
1. Cell Viability Assessment: MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Inhibitor Treatment: Add various concentrations of the IRE1 inhibitor to the wells and incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1][3][4][11][12]
-
2. Apoptosis Detection: TUNEL Assay
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol:
-
Cell Preparation: Culture and treat cells with the IRE1 inhibitor as for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution like 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.
-
Detection: Analyze the cells using fluorescence microscopy or flow cytometry to detect the labeled cells, indicating apoptosis.[9][10][15][16][17]
-
3. Assessment of IRE1 Pathway Inhibition: Western Blot for Phospho-IRE1 and XBP1s
-
Principle: Western blotting allows for the detection of specific proteins in a sample. To assess IRE1 inhibition, one can measure the phosphorylation of IRE1 (an indicator of its activation) and the expression of spliced XBP1 (XBP1s), the downstream product of IRE1's RNase activity.
-
Protocol:
-
Cell Lysis: After inhibitor treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-IRE1α (e.g., anti-phospho-Ser724) and XBP1s overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Conclusion
Based on the currently available preclinical data, This compound appears to have a more favorable safety profile compared to some other IRE1 inhibitors like APY29 . It exhibits low in vitro cytotoxicity and no apparent in vivo toxicity at effective concentrations. However, the discovery of its off-target effects, particularly the interaction with HSP60 to mediate anti-inflammatory responses, warrants further investigation. This off-target activity could be beneficial in certain therapeutic contexts but also represents a potential safety liability that needs to be carefully evaluated.
Inhibitors like STF-083010 and AMG-18 show promising anti-cancer activity but also demonstrate cytotoxicity, which may be desirable in an oncology setting but less so for chronic diseases. 4µ8C and MKC-3946 appear to have a reasonable safety window, with the latter showing no toxicity to normal mononuclear cells.
Ultimately, the choice of an IRE1 inhibitor will depend on the specific research question or therapeutic application. For indications where a high therapeutic index is crucial, this compound and MKC-3946 may be more suitable starting points. For oncology applications, the cytotoxic profiles of STF-083010 and AMG-18 could be advantageous. A thorough understanding of both the on-target and off-target effects is paramount for the successful translation of these promising compounds from the laboratory to the clinic. Further head-to-head comparative safety studies are needed to definitively establish the safety hierarchy of these IRE1 inhibitors.
References
- 1. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Welcome [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 12. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ERN1 (IRE1) Kinase Enzyme System [promega.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. RePORT ⟩ RePORTER [reporter.nih.gov]
Head-to-Head Comparison of Kira6 and 4μ8C in ER Stress Models
A Comprehensive Guide for Researchers
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. The RNase activity of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a pivotal event in the adaptive response to ER stress. Consequently, small molecule inhibitors targeting IRE1α have become invaluable tools for studying the UPR and hold therapeutic potential for a range of diseases.
This guide provides a detailed head-to-head comparison of two widely used IRE1α inhibitors, Kira6 and 4μ8C. We will objectively evaluate their mechanisms of action, potency, and specificity, supported by experimental data to aid researchers in selecting the appropriate tool for their ER stress models.
Mechanism of Action: A Tale of Two Inhibitors
This compound and 4μ8C both target the IRE1α pathway but through distinct mechanisms.
-
This compound is a potent, ATP-competitive type II kinase inhibitor. It binds to the ATP-binding pocket of the IRE1α kinase domain, stabilizing it in an inactive conformation. This allosterically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1]
-
4μ8C directly inhibits the RNase activity of IRE1α. It is a selective inhibitor of the IRE1α endonuclease function, without affecting its kinase activity.
Comparative Efficacy and Potency
The potency of these inhibitors is a critical factor in experimental design. The following table summarizes their key quantitative parameters.
| Parameter | This compound | 4μ8C |
| Target | IRE1α Kinase Domain | IRE1α RNase Domain |
| Mechanism | Allosteric inhibition of RNase activity | Direct inhibition of RNase activity |
| IC50 (IRE1α Kinase) | 0.6 μM | Not Applicable |
| IC50 (IRE1α RNase) | Indirectly inhibits | 6.89 μM (in cultured cells) |
| Effect on XBP1 Splicing | Potent inhibitor | Inhibitor |
Specificity and Off-Target Effects: A Crucial Consideration
While both inhibitors are valuable tools, it is essential to be aware of their potential off-target effects, which can significantly influence experimental outcomes.
This compound:
Recent studies have revealed that this compound possesses off-target activities independent of its action on IRE1α. Notably, this compound has been shown to:
-
Inhibit p38 and ERK signaling: this compound can block the phosphorylation of p38 and ERK, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. It also directly inhibits p38 kinase activity with an IC50 of approximately 1 μM.[1]
-
Target HSP60: Evidence suggests that this compound can bind to and inhibit the cytosolic chaperone HSP60, which may contribute to its anti-inflammatory effects.
-
Exhibit IRE1α-independent anti-inflammatory properties: The anti-inflammatory effects of this compound have been observed even in IRE1α-deficient cells, indicating a mechanism independent of its primary target.
4μ8C:
Similarly, 4μ8C is not without its off-target effects. Researchers should consider the following:
-
Reactive Oxygen Species (ROS) Scavenger: 4μ8C has been identified as a potent ROS scavenger at concentrations lower than those typically used to inhibit IRE1α RNase activity. This antioxidant property can confound the interpretation of results in studies where oxidative stress is a factor.
-
Inhibition of Insulin Secretion: 4μ8C can inhibit insulin secretion in pancreatic β-cells through a mechanism that is independent of IRE1α.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the IRE1α branch of the Unfolded Protein Response and the points of intervention for this compound and 4μ8C.
Caption: The IRE1α branch of the UPR and the inhibitory actions of this compound and 4μ8C.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of this compound and 4μ8C in a cell-based ER stress model is outlined below.
Caption: A generalized experimental workflow for the comparative analysis of IRE1α inhibitors.
Experimental Protocols
XBP1 Splicing Assay by RT-qPCR
This protocol provides a method to quantitatively assess the inhibition of IRE1α-mediated XBP1 splicing by this compound and 4μ8C.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MEF) at a suitable density and allow them to adhere overnight.
-
Induce ER stress using a known agent such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM).
-
Concurrently, treat the cells with a dose-range of this compound (e.g., 0.1 - 10 µM) and 4μ8C (e.g., 1 - 50 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16 hours).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
4. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green-based master mix.
-
Use primers specifically designed to amplify the spliced form of XBP1 (XBP1s) and the total XBP1 (spliced and unspliced). A common approach is to use a forward primer that spans the splice junction of XBP1s.
-
Human XBP1s Forward: 5'-TGCTGAGTCCGCAGCAGGTG-3'
-
Human XBP1s Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'
-
-
Normalize the expression of XBP1s to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
The cycling conditions for qPCR are typically: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60-65°C for 30 seconds.
5. Data Analysis:
-
Calculate the relative expression of XBP1s using the ΔΔCt method.
-
Plot the dose-response curves for this compound and 4μ8C to determine their respective IC50 values for the inhibition of XBP1 splicing.
Conclusion
Both this compound and 4μ8C are valuable pharmacological tools for interrogating the IRE1α branch of the UPR. This compound acts as a potent kinase inhibitor that allosterically blocks RNase activity, while 4μ8C directly targets the RNase domain. The choice between these inhibitors should be guided by the specific experimental context and a thorough consideration of their distinct mechanisms and potential off-target effects. For studies focused purely on the consequences of inhibiting IRE1α's RNase activity, 4μ8C may be suitable, provided its ROS scavenging properties are controlled for. This compound, with its higher potency, may be advantageous in certain applications, but its off-target effects on MAPK signaling and other cellular components must be carefully evaluated. Researchers are encouraged to perform dose-response experiments and include appropriate controls to validate their findings and ensure the specific involvement of the IRE1α pathway in their model system.
References
Safety Operating Guide
Navigating the Safe Disposal of Kira6: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of Kira6, a potent IRE1α kinase inhibitor. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Core Safety and Handling Principles
Before proceeding with disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for understanding its properties for safe handling and disposal.
| Property | Value | Source |
| IC50 (IRE1α kinase) | 0.6 µM | [1][2] |
| Solubility in DMSO | 60 mg/mL (115.71 mM) | [1] |
| Storage (Stock Solution) | -80°C for 1 year; -20°C for 6 months | [3] |
| Toxicity | Standard Handling (A) | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
Step-by-Step Disposal Protocol
Given that specific disposal instructions for this compound are not publicly available, the following protocol is based on general best practices for the disposal of combustible solid chemical waste in a laboratory setting. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as combustible solid chemical waste. It should not be mixed with other waste types.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be segregated as chemically contaminated solid waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected as hazardous chemical liquid waste. Do not dispose of these solutions down the drain.
2. Waste Collection and Storage:
-
Solid Waste:
-
Place unused this compound and contaminated solid materials into a clearly labeled, sealed, and compatible waste container. The container should be marked as "Hazardous Waste: Combustible Solids" and should include the chemical name "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify the contents, including this compound and any solvents (e.g., DMSO).
-
3. Final Disposal:
-
Arrange for the pickup and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in a compliant manner.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult with your EHS department for guidance on hazardous waste disposal.
References
Personal protective equipment for handling Kira6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of KIRA6, a small-molecule inhibitor of IRE1α RNase. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
While one supplier, Merck Millipore, has stated that this compound is not classified as a hazardous substance and therefore does not require a Safety Data Sheet (SDS) under Regulation (EC) No. 1907/2006 (REACH), it is crucial to handle all chemical compounds with a high degree of caution.[1] The absence of a formal hazard classification does not imply the absence of all potential risks. Therefore, adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to any chemical substance. The following PPE is recommended when handling this compound in its solid (powder) form and when preparing and working with solutions.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | To prevent direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory Coat | Standard length, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | N95 respirator recommended when handling large quantities of powder or if aerosolization is possible. | To minimize inhalation of fine particles. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
| Compound | Form | Storage Temperature | Additional Notes |
| This compound | Solid (Powder) | 2-8°C | |
| This compound | In solution (e.g., DMSO) | -20°C to -80°C | Consult supplier data for specific stability information. |
Preparation of Solutions:
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO.
Experimental Protocol for Handling this compound Solution:
-
Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate volume of DMSO to the solid this compound to achieve the desired concentration. Mix thoroughly until the solid is completely dissolved.
-
Use in Experiments: When adding the this compound solution to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid splashes and aerosols.
-
Post-Experiment: Decontaminate all work surfaces and equipment used in the handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as non-hazardous chemical waste according to your institution's guidelines. |
| This compound Solutions (e.g., in DMSO) | Collect in a designated, labeled hazardous waste container for organic solvents. Follow your institution's chemical waste disposal procedures. |
| Contaminated Materials (e.g., gloves, pipette tips) | Dispose of in the appropriate solid waste stream as per your institution's guidelines. If heavily contaminated with a hazardous solvent, it may need to be disposed of as chemical waste. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships in handling this compound safely.
Caption: A workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
